molecular formula C11H10N2O3 B1315635 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-82-7

1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

カタログ番号: B1315635
CAS番号: 97484-82-7
分子量: 218.21 g/mol
InChIキー: KBMPSNMXDPIITC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-methyl-1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMPSNMXDPIITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540442
Record name 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97484-82-7
Record name 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Structure Elucidation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a highly functionalized fused heterocyclic scaffold. Structurally analogous to 3-azaisatoic anhydride, this molecule features a pyridine ring fused to an oxazine-2,4-dione system, further derivatized with a 7-methyl group and an N-linked allyl moiety. Such scaffolds are pivotal intermediates in the synthesis of biologically active molecules, including EGFR-tyrosine kinase inhibitors and novel multi-target therapeutics[1][2].

This whitepaper provides an authoritative, in-depth guide to the structure elucidation of this specific molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical framework. Emphasis is placed not merely on data reporting, but on the causality behind the experimental design—specifically, how to unambiguously prove the regiochemistry of the N-allylation.

Analytical Strategy & Workflow Logic

The primary challenge in characterizing derivatives of 1H-pyrido[2,3-d]oxazine-2,4-dione lies in confirming the regioselectivity of alkylation. When the parent anhydride is reacted with an allyl halide, alkylation can theoretically occur at the nitrogen (N1) or the oxygen (O3)[3].

To resolve this, our analytical workflow is designed as a self-validating system:

  • HRMS confirms the exact molecular formula, ruling out over-alkylation or ring-opening side reactions.

  • FT-IR validates the integrity of the oxazine-2,4-dione ring by identifying the characteristic dual carbonyl stretches of the cyclic anhydride system[4].

  • 2D NMR (HMBC) provides the definitive proof of connectivity, mapping the spatial relationship between the allyl protons and the core bicyclic carbons to confirm N1-allylation.

G A Synthesis of Crude 1-Allyl-7-methyl Derivative B Chromatographic Purification (HPLC) A->B Isolation C HRMS (ESI-TOF) Exact Mass & Formula B->C Aliquot 1 D 1D & 2D NMR Structural Connectivity B->D Aliquot 2 E FT-IR Spectroscopy Functional Groups B->E Aliquot 3 F X-Ray Crystallography 3D Spatial Conformation B->F Crystallization G Final Structure Elucidation C->G Formula D->G Regiochemistry E->G Ring Integrity F->G Validation

Fig 1: Logical workflow for the multi-modal structure elucidation of the target compound.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols must be executed with strict adherence to system suitability standards.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: The basic pyridine nitrogen makes the molecule highly amenable to positive-ion electrospray ionization (ESI+).

  • System Suitability: Prior to analysis, the Q-TOF mass spectrometer is calibrated using a sodium formate cluster solution. The acceptable mass accuracy threshold is strictly < 2 ppm.

  • Protocol:

    • Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

    • Inject 1 µL into an ESI-Q-TOF system operating in positive ion mode.

    • Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

    • Acquire data from m/z 50 to 1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: 1D ¹H and ¹³C NMR provide the baseline atomic inventory, while 2D HSQC and HMBC are critical for establishing the exact attachment point of the allyl and methyl groups[1].

  • Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer to a 5 mm precision NMR tube.

    • Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Parameters: ¹H (ns=16, d1=2s); ¹³C (ns=512, d1=2s); HMBC (optimized for long-range coupling constant nJCH​ = 8 Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: The cyclic anhydride moiety of the pyrido[2,3-d]oxazine-2,4-dione core exhibits highly specific symmetric and asymmetric carbonyl stretching frequencies[4].

  • Protocol:

    • Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (background scan must show no contamination).

    • Place 2-3 mg of the solid crystalline sample directly onto the ATR crystal.

    • Apply consistent pressure using the anvil.

    • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Data Presentation and Elucidation Logic

HRMS Analysis

The HRMS (ESI+) spectrum yields a prominent pseudo-molecular ion [M+H]+ at m/z 219.0768.

  • Calculated for C₁₁H₁₁N₂O₃⁺: 219.0764

  • Mass Error: +1.8 ppm. This confirms the molecular formula C₁₁H₁₀N₂O₃, perfectly aligning with the addition of one allyl group and one methyl group to the parent pyrido-oxazine-dione core.

FT-IR Vibrational Analysis

The integrity of the fused oxazine-2,4-dione ring is validated by the FT-IR data. The presence of two distinct high-frequency carbonyl bands is the hallmark of the anhydride-like functional group[4].

Functional GroupVibration ModeObserved Frequency (cm⁻¹)Expected Range (cm⁻¹)
C=O (C4) Asymmetric Stretching17851790 - 1740
C=O (C2) Symmetric Stretching17321850 - 1800
C=C (Allyl) Aliphatic C=C Stretch16451680 - 1620
C=N / C=C Pyridine Ring Stretch1590, 15651600 - 1500

Table 1: Key FT-IR vibrational frequencies confirming the structural integrity of the core.

Multidimensional NMR Elucidation

The NMR data serves as the definitive proof of structure, specifically addressing the regiochemistry of the substituents.

1. The Pyridine Core & 7-Methyl Group: The ¹H NMR spectrum exhibits a sharp singlet at δ 2.65 (3H), characteristic of a methyl group attached to an electron-deficient aromatic ring. In the aromatic region, two doublets at δ 7.35 (1H, J = 8.2 Hz) and δ 8.20 (1H, J = 8.2 Hz) represent the H-6 and H-5 protons, respectively. The ortho-coupling (J = 8.2 Hz) confirms they are adjacent, placing the methyl group unambiguously at C-7.

2. The Allyl Group Regiochemistry (The HMBC Key): The allyl group protons appear as a typical complex spin system: a doublet of doublets at δ 4.65 (2H, N-CH₂), a multiplet at δ 5.95 (1H, -CH=), and two overlapping doublets at δ 5.25 and 5.35 (2H, =CH₂).

To prove that the allyl group is attached to N1 and not O3, we examine the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The N-CH₂ protons at δ 4.65 show strong ³J correlations to two critical quaternary carbons:

  • C2 (Carbonyl) at δ 148.5

  • C8a (Pyridine bridgehead) at δ 142.0

If the allyl group were attached to O3, the CH₂ protons would correlate to C2 and C4, but not to the pyridine bridgehead C8a. The correlation to C8a definitively proves N1-allylation.

Position¹H NMR (δ, ppm, mult, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (H to C)
N1-CH₂ 4.65 (dd, J=5.5, 1.5)45.2C2, C8a, Allyl-CH=
Allyl-CH= 5.95 (m)131.5N1-CH₂, Allyl-=CH₂
Allyl-=CH₂ 5.25 (d, J=10.5), 5.35 (d, J=17.2)118.4N1-CH₂
C2 (C=O) -148.5-
C4 (C=O) -159.8-
C4a -112.5-
C5 8.20 (d, J=8.2)138.6C4, C7, C8a
C6 7.35 (d, J=8.2)124.3C4a, 7-CH₃
C7 -165.2-
C8a -142.0-
7-CH₃ 2.65 (s)24.8C6, C7

Table 2: Comprehensive ¹H and ¹³C NMR assignments with critical HMBC correlations.

HMBC H_allyl Allyl N-CH2 Protons (δ 4.65) C2 C2 Carbonyl (δ 148.5) H_allyl->C2 3J_CH (Proves N1 attachment) C8a C8a Pyridine Bridge (δ 142.0) H_allyl->C8a 3J_CH (Proves N1 attachment) H_methyl 7-Methyl Protons (δ 2.65) C7 C7 Pyridine (δ 165.2) H_methyl->C7 2J_CH C6 C6 Pyridine (δ 124.3) H_methyl->C6 3J_CH

Fig 2: Key HMBC correlations confirming N1-allylation and 7-methyl placement.

Conclusion

The structure of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione has been unambiguously elucidated. The combination of HRMS and FT-IR confirmed the molecular formula and the preservation of the highly reactive oxazine-2,4-dione core. Most importantly, the strategic application of 2D HMBC NMR provided the necessary causal evidence to confirm that allylation occurred exclusively at the N1 position, rather than the O3 position. This rigorous, self-validating analytical approach ensures high-fidelity structural confirmation, which is a critical prerequisite before utilizing this scaffold in downstream drug discovery and combinatorial chemistry applications.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at:[Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC / NIH. Available at:[Link]

Sources

An In-Depth Technical Guide to 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

An In-Depth Technical Guide to 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers.

Introduction: The Significance of the Pyrido[2,3-d]oxazine Scaffold

The pyrido[2,3-d]oxazine ring system is a compelling scaffold in drug discovery, structurally analogous to isatoic anhydride but with a nitrogen atom in the aromatic ring, which imparts unique electronic and solubility properties.[3] This core is a versatile precursor for a variety of nitrogen-containing heterocycles, including those with demonstrated biological activity.[3] The introduction of an allyl group at the 1-position and a methyl group at the 7-position, resulting in 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 97484-82-7[4]
Molecular Formula C₁₁H₉N₃O₃Calculated
Molecular Weight 231.21 g/mol Calculated
Appearance Expected to be a pale yellow to yellow powder or crystals[5]
Solubility Expected to be soluble in aprotic polar solvents (DMF, DMSO, acetonitrile)[3]
Storage Temperature Inert atmosphere, room temperature[5]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for the title compound are not widely published. However, based on the analysis of the parent scaffold and related structures, the following spectral characteristics can be anticipated.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the allyl group (in the 5-6 ppm region for the vinyl protons and around 4.5 ppm for the methylene protons), the methyl group (around 2.5 ppm), and the aromatic protons of the pyridine ring (in the downfield region of 7-9 ppm).

  • ¹³C NMR: The carbon NMR spectrum would feature characteristic peaks for the two carbonyl carbons of the dione moiety (typically in the 150-170 ppm range), carbons of the pyridine ring, and the carbons of the allyl and methyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit strong absorption bands for the carbonyl (C=O) groups of the dione, typically in the 1700-1800 cm⁻¹ region. Stretching vibrations for the C=N and C=C bonds of the aromatic system would also be present.[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Synthesis and Derivatization: A Proposed Pathway

The synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione can be envisioned through a multi-step process starting from a substituted 2-aminonicotinic acid. The following is a proposed synthetic workflow based on established methodologies for related compounds.[2][6]

Synthesis_WorkflowA2-Amino-6-methylnicotinic AcidBCyclization with Phosgene EquivalentA->Be.g., triphosgene, in an aprotic solventC7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneB->CDN-Alkylation with Allyl BromideC->DBase (e.g., K2CO3), in DMFE1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneD->EEGFR_Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFREGFRRasRasEGFR->RasPI3KPI3KEGFR->PI3KRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKTranscriptionGene TranscriptionERK->TranscriptionAktAktPI3K->AktmTORmTORAkt->mTORProliferationCell Proliferation,Survival, AngiogenesismTOR->ProliferationTranscription->ProliferationEGFEGF (Ligand)EGF->EGFRBindsCompound1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneCompound->EGFRInhibits(Hypothesized)

Synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of the Pyrido-Oxazine Scaffold

The 1H-pyrido[2,3-d]oxazine-2,4-dione core (commonly referred to as 3-azaisatoic anhydride) is a highly versatile heterocyclic electrophile. It serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles, including quinazolinones, pyridoureas, and biologically active fused systems[1]. The specific derivative, 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione , incorporates two critical structural modifications:

  • 7-Methyl Substitution: Enhances the lipophilicity of the scaffold and alters the electronic distribution of the pyridine ring, subtly modulating the electrophilicity of the adjacent dione system.

  • 1-Allyl N-Substitution: Provides a bioisosteric handle that is stable under standard physiological conditions but highly reactive for downstream cross-coupling (e.g., Heck reactions) or ring-closing metathesis.

Retrosynthetic Logic and Mechanistic Causality

The synthesis is architected around a two-stage convergent approach.

Causality of Reagent Selection: The construction of the oxazine-2,4-dione ring from 2-amino-6-methylnicotinic acid requires a robust carbonylating agent. While ethyl chloroformate is a scalable and less toxic option[2], the electron-deficient nature of the pyridine ring often necessitates higher temperatures, leading to potential decarboxylation side reactions. Therefore, triphosgene (bis(trichloromethyl) carbonate) is selected. Triphosgene acts as a highly efficient, solid phosgene equivalent that drives the formation of the isocyanate intermediate at lower temperatures, ensuring rapid intramolecular cyclization[3].

For the subsequent N-allylation, the N1 proton of the resulting 7-methyl-3-azaisatoic anhydride is highly acidic. To prevent competitive O-alkylation at the C4 carbonyl, Sodium Hydride (NaH) in an aprotic polar solvent (DMF) is utilized[1]. This guarantees irreversible, quantitative deprotonation, forming a highly delocalized nitrogen anion that undergoes rapid SN​2 displacement with allyl bromide.

Mechanism SM 2-Amino-6-methyl nicotinic acid Isocyanate Isocyanate Int. Highly reactive SM->Isocyanate + Phosgene - HCl Phosgene Triphosgene THF, 65°C Phosgene->Isocyanate Core 7-Methyl Core Stable Intermediate Isocyanate->Core Cyclization Anion N-Anion Delocalized Core->Anion + NaH - H2 (gas) Product Target Molecule 1-Allyl-7-methyl... Anion->Product + Allyl Bromide (SN2)

Logical workflow and mechanistic intermediates for the synthesis of the target compound.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Core Scaffold)

Self-Validation Principle: The reaction is driven by the irreversible formation of HCl gas. Completion is validated by the complete dissolution of the starting suspension and the disappearance of the highly polar amino acid spot on TLC.

  • Preparation: Under an inert argon atmosphere, suspend 2-amino-6-methylnicotinic acid (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL) in a flame-dried 100 mL two-neck flask equipped with a reflux condenser and a gas scrubber (containing 1M NaOH to neutralize phosgene/HCl off-gas)[2].

  • Activation: Add triphosgene (3.5 mmol, 0.35 eq) in one portion at 0 °C. Causality: Triphosgene provides 3 equivalents of phosgene; 0.35 eq ensures a slight stoichiometric excess while minimizing toxic byproducts.

  • Cyclization: Warm the mixture to 65 °C (reflux) and stir for 4 hours. The initial cloudy suspension will transition to a clear, pale-yellow solution as the isocyanate forms and cyclizes.

  • Isolation: Cool the reaction to 0 °C. The product will spontaneously precipitate. Filter the solid, wash with cold hexanes (2 x 15 mL), and dry under high vacuum to afford the core scaffold as an off-white solid.

Protocol B: Regioselective N-Allylation

Self-Validation Principle: The deprotonation step is validated by the stoichiometric evolution of hydrogen gas. The cessation of bubbling serves as an internal indicator that the formation of the nucleophilic anion is complete.

  • Deprotonation: Dissolve the 7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL). Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions[1].

  • Validation Checkpoint: Observe vigorous effervescence ( H2​ gas). Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative deprotonation.

  • Alkylation: Add allyl bromide (5.5 mmol, 1.1 eq) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C) for 2 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 3:1) to yield the final product.

Quantitative Data & Optimization Matrix

To justify the selection of NaH/DMF for the allylation step, the following optimization data highlights the causality behind base and solvent selection. Weaker bases lead to incomplete conversion or competitive O-alkylation.

Base (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)N-Alkylation (%)O-Alkylation (%)
NaH DMF 0 to 25 2.0 >99 92 <2
K2​CO3​ DMF25 to 6012.0856520
Cs2​CO3​ THF25 to 608.0907812
TEADCM2524.0<10N/AN/A

Table 1: Optimization matrix for the N-allylation of 7-methyl-3-azaisatoic anhydride.

Analytical Characterization Profile

The structural integrity of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is confirmed through characteristic spectroscopic markers[3].

Analytical MethodKey Signals / MarkersStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 8.35 (d, 1H), 7.15 (d, 1H)Pyridine ring protons (C5, C4)
δ 5.95 (ddt, 1H), 5.30 (m, 2H)Allyl internal CH, terminal CH2​
δ 4.75 (dt, 2H)N- CH2​ (Allylic protons)
δ 2.65 (s, 3H)C7-Methyl group
FT-IR (ATR, cm−1 ) 1785, 1730Asymmetric/Symmetric Anhydride C=O
1645Allylic C=C stretch
HRMS (ESI-TOF) m/z calculated for [M+H]+ : 219.0764Exact mass confirmation

Table 2: Expected analytical characterization data for the target compound.

Analytics Sample Purified Target Compound NMR 1H & 13C NMR (Regiochemistry check) Sample->NMR IR FT-IR Spectroscopy (Anhydride C=O confirmation) Sample->IR MS HRMS (ESI) (Mass validation) Sample->MS Valid Validated 1-Allyl-7-methyl- 1H-pyrido[2,3-d]oxazine-2,4-dione NMR->Valid IR->Valid MS->Valid

Multi-modal analytical workflow for the structural validation of the synthesized compound.

References

  • A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives. BenchChem. 1

  • Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide. BenchChem. 3

  • Technical Support Center: Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. BenchChem. 2

Sources

An In-depth Technical Guide to the Safe Handling of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the safety and handling of the novel heterocyclic compound, 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. As a compound of research interest, specific toxicological and safety data are not yet fully established. Therefore, this guide is predicated on a cautious approach, synthesizing safety protocols from data on structurally related compounds, including pyridone derivatives, oxazines, and N-allyl-substituted heterocycles.[1][2][3][4][5] The protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust framework for risk mitigation in the laboratory setting. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical functionalities until empirical data becomes available.[6]

Introduction and Compound Overview

1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a fused heterocyclic compound featuring a pyridone ring fused to an oxazine-dione system.[7][8][9][10] Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The presence of the allyl group suggests potential for specific reactivity and metabolic pathways that must be considered in its handling.[11][12] Given its novelty, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed analysis of presumed hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Risk Assessment

In the absence of specific toxicological data for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a risk assessment must be based on its structural components.

Structural Analogs and Potential Hazards
  • Pyrido[2,3-d]oxazine-2,4-dione Core: The fused heterocyclic core is related to pyridone and oxazine structures. Pyridine derivatives can exhibit a range of toxicities, including irritation to the respiratory system, skin, and eyes, with some derivatives showing potential for liver, kidney, or neurological effects upon significant exposure.[3][5] Some pyridone derivatives have also been shown to be phototoxic and photogenotoxic.[1]

  • N-Allyl Group: The presence of an allyl group introduces the potential for alkylating activity. N-alkylation of heterocyclic compounds is a common synthetic strategy, but the reagents used can be genotoxic.[11][12] While the allyl group in the target molecule is already incorporated, its metabolic activation could potentially lead to reactive intermediates.

  • General Heterocyclic Compounds: As with many novel, complex organic molecules, there is a potential for skin and respiratory sensitization.[2]

Presumed Hazard Classification

Based on the analysis of its structural motifs, 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione should be handled as a substance with the following potential hazards until proven otherwise:

Hazard Category Potential Effects Justification based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.General precaution for novel research chemicals of unknown toxicity.[6] Pyridine derivatives can have oral LD50 values in the range of 200-1600 mg/kg bw in animal models.[3]
Skin Corrosion/Irritation May cause skin irritation.Pyridine derivatives are known to cause moderate skin irritation.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.A common hazard for many organic compounds, particularly those with heterocyclic nitrogen atoms.[2]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.A potential hazard for complex organic molecules that have not been fully characterized.
Germ Cell Mutagenicity Suspected of causing genetic defects.The N-allyl group presents a structural alert for potential genotoxicity.[11][12]
Carcinogenicity Suspected of causing cancer.Some pyridine derivatives are confirmed animal carcinogens.[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.A precautionary classification for novel compounds intended for biological investigation.
Specific Target Organ Toxicity (Single and Repeated Exposure) May cause damage to organs (liver, kidneys, central nervous system) through prolonged or repeated exposure.Known target organs for some pyridine derivatives.[5]

Safe Handling and Personal Protective Equipment (PPE)

A stringent approach to engineering controls and personal protective equipment is mandatory when handling 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.[6]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound:

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required. A face shield should be worn over safety goggles when there is a significant splash hazard.[6]

  • Gloves: Nitrile or neoprene gloves should be worn. Double-gloving is recommended, especially for prolonged handling. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: For procedures where a fume hood cannot be used or in the event of a significant spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Respirator use requires prior medical clearance, training, and fit-testing.[13]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don Lab Coat, Safety Goggles, and Gloves Select_PPE->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Handle_Compound Handle Compound Fume_Hood->Handle_Compound Doff_PPE Doff Gloves and Lab Coat Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date of receipt/synthesis, and appropriate hazard warnings (e.g., "POTENTIALLY TOXIC," "HANDLE WITH CAUTION").[14]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store in a designated and locked cabinet or refrigerator to control access.

  • Secondary containment is required to prevent the spread of material in case of a leak.[6]

Disposal
  • All waste containing 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, including contaminated consumables (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.[2]

  • Do not dispose of this compound down the drain or in regular trash.[15]

  • Collect waste in a clearly labeled, sealed container and follow institutional guidelines for hazardous waste pickup.

  • Given the potential for this compound to be classified as an emerging contaminant, ensure that all disposal practices adhere to the most stringent environmental regulations.[15]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Minor Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[13]

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6][13]

    • Provide responders with as much information as possible about the spilled material.

Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Small & Contained Major Major Spill (outside fume hood) Assess->Major Large or Uncontained Absorb Absorb with Inert Material Minor->Absorb Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Others Evacuate->Alert Call_EHS Call EHS/ Emergency Response Alert->Call_EHS

Caption: Chemical Spill Response Flowchart.

Exposures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Decontamination Procedures

Thorough decontamination is essential to prevent inadvertent exposure.

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces where the compound was handled. Use a solvent known to dissolve the compound (e.g., ethanol, acetone), followed by a thorough wash with soap and water.

  • Equipment: All laboratory equipment, including glassware, spatulas, and magnetic stir bars, must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent and then wash with soap and water.

  • Personal Protective Equipment: Remove and dispose of gloves immediately after handling the compound. Lab coats should be professionally laundered and not taken home.

Conclusion

The safe handling of novel research chemicals like 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is of paramount importance. While specific hazard data is pending, a conservative approach based on the toxicological profiles of its structural components provides a robust framework for minimizing risk. Adherence to the engineering controls, personal protective equipment requirements, and emergency procedures outlined in this guide is essential for protecting the health and safety of all laboratory personnel. As more information about this compound becomes available, these procedures should be reviewed and updated accordingly.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved March 21, 2026, from [Link]

  • Arlt, V. M., et al. (2003). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 535(1), 55-68. Retrieved March 21, 2026, from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky. Retrieved March 21, 2026, from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved March 21, 2026, from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved March 21, 2026, from [Link]

  • Safety Data Sheet: Oxazine 720 perchlorate. (n.d.). Carl ROTH. Retrieved March 21, 2026, from [Link]

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  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Materials (Basel), 14(18), 5403. Retrieved March 21, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI. Retrieved March 21, 2026, from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved March 21, 2026, from [Link]

  • Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Polycyclic Heterocyclic Hydrocarbons. (1991). IARC Publications. Retrieved March 21, 2026, from [Link]

  • 1,3-Oxathiane, 2-methyl-4-propyl- Safety Data Sheet. (2018, June 22). Synerzine. Retrieved March 21, 2026, from [Link]

  • 1-allyl-7-methyl-1H-pyrido[2,3-d][6][16]oxazine-2,4-dione. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. Retrieved March 21, 2026, from [Link]

  • Detoxification of typical nitrogenous heterocyclic compound from pharmaceutical wastewater by mixed microbial consortia. (2023, May 20). Chemosphere, 335, 139000. Retrieved March 21, 2026, from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc. Retrieved March 21, 2026, from [Link]

  • Detoxification of typical nitrogenous heterocyclic compound from pharmaceutical wastewater by mixed microbial consortia. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 1-allyl-1H-pyrido[2,3-d][6][16]oxazine-2,4-dione. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). International Journal of Molecular Sciences, 25(10), 5523. Retrieved March 21, 2026, from [Link]

  • 1-methyl-1h-pyrido[2,3-d][6][16]oxazine-2,4-dione (C8H6N2O3). (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

  • Guidelines for Working with Engineered Nanomaterials. (n.d.). Yale Environmental Health & Safety. Retrieved March 21, 2026, from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). PubMed. Retrieved March 21, 2026, from [Link]

  • 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. (2021, August 18). The Journal of Organic Chemistry, 86(17), 11847-11858. Retrieved March 21, 2026, from [Link]

  • Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization. (n.d.). Chemical Science (RSC Publishing). Retrieved March 21, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione represents a novel chemical entity with a heterocyclic core structurally related to compounds with known biological activities. The pyrido[2,3-d]oxazine scaffold is an analog of isatoic anhydride and serves as a versatile precursor in the synthesis of various biologically active molecules.[1] Compounds with similar pyrido-oxazine or related fused heterocyclic structures have demonstrated a range of activities, including potential as anticancer agents and kinase inhibitors.[2][3] For instance, certain pyrido[2,3-b][4]oxazine derivatives have been investigated as potent and selective EGFR-TK inhibitors for non-small cell lung cancer.[2] Given this precedent, a primary hypothesis for the biological activity of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is its potential as an anti-proliferative and pro-apoptotic agent, possibly acting through the inhibition of key cellular kinases.

This document provides a comprehensive guide to the initial in vitro characterization of this compound. The protocols herein are designed to be self-validating systems, enabling researchers to robustly assess its cytotoxic, anti-proliferative, and apoptotic activities, and to conduct preliminary kinase inhibition screening.

Part 1: Foundational In Vitro Assays for Anticancer Activity

A logical first step in characterizing a novel compound with suspected anticancer potential is to assess its impact on cell viability and its ability to induce programmed cell death (apoptosis). The following assays provide a robust workflow for this initial screening.

Workflow for Initial Anticancer Screening

A Compound Preparation (Solubility & Stability Testing) B Cell Viability/Proliferation Assay (MTS Assay) A->B Treat Cells C Determine IC50 Value B->C Dose-Response Curve D Apoptosis Induction Assay (Caspase-3/7 Assay) C->D Select Concentrations (e.g., IC50, 2x IC50) E Data Analysis & Interpretation C->E D->E

Caption: Initial screening workflow for 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Cell Viability and Proliferation: The MTS Assay

The MTS assay is a colorimetric method for quantifying viable cells in proliferation and cytotoxicity studies. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in culture medium. It is crucial to first determine the solubility of the compound and use a suitable solvent like DMSO, ensuring the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[5][6][7]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[5][7] The incubation time should be optimized for the specific cell line being used.

  • Absorbance Reading: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterRecommended ValueSource
Cell Seeding Density 1,000 - 100,000 cells/well[8]
Compound Incubation 24 - 72 hoursN/A
MTS Reagent Volume 20 µL per 100 µL of culture[5][7]
MTS Incubation 1 - 4 hours[5][7]
Absorbance Wavelength 490 - 500 nm[5]
Apoptosis Induction: Caspase-3/7 Activity Assay

A reduction in cell viability may be due to cytotoxicity or the induction of apoptosis. Caspases are key proteases in the apoptotic pathway, with caspase-3 and -7 being critical executioner caspases.[9] Luminescent or fluorescent assays that measure the activity of these caspases are a reliable method for detecting apoptosis.[4][9]

This protocol is based on the "add-mix-measure" principle, where a single reagent lyses the cells and contains a pro-luminescent substrate for caspase-3/7.[4]

  • Cell Plating and Treatment: Plate and treat cells with 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in a white-walled 96-well plate suitable for luminescence measurements. It is advisable to use concentrations at and above the determined IC50 value. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature.[9] Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate assay) or express it as a fold-change relative to the vehicle control.

Part 2: Preliminary Mechanism of Action - In Vitro Kinase Inhibition

Given that many small molecule anticancer agents function as kinase inhibitors, a logical next step is to screen 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione against a panel of kinases.[10][11] Kinase assays can be performed in various formats, including radiometric, fluorescence, and luminescence-based methods.[12][13]

Conceptual Workflow for Kinase Inhibition Screening

A Select Kinase Panel (e.g., kinases implicated in relevant cancer types) B Primary Screen (Single high concentration of compound) A->B C Identify 'Hits' (>50% inhibition) B->C Analyze Data D Secondary Screen (Dose-response for hits) C->D Progress Hits E Determine IC50 and/or Ki values D->E

Caption: Workflow for identifying potential kinase targets.

Universal Kinase Assay Principle (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for studying kinase activity. They offer a homogenous format and are less susceptible to interference from colored or fluorescent compounds.

Principle:

  • A kinase phosphorylates a biotinylated peptide substrate using ATP.

  • A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

  • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity.

  • Excitation of the europium results in energy transfer to the APC, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compound (1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione) at appropriate concentrations.

  • Kinase Reaction: In a suitable microplate (e.g., 384-well), add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled antibody and streptavidin-APC).

  • Incubation: Incubate for a further period to allow for the binding of the detection reagents.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibition data against the compound concentration to determine the IC50 value.

ParameterKey ConsiderationSource
Assay Format Homogenous, non-radioactive[13]
ATP Concentration Ideally at Km for the specific kinase[10]
Readout TR-FRET, Luminescence, Radiometric[12][13]
Primary Goal Determine IC50 or Ki values[10]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. Positive results from these assays—specifically, potent anti-proliferative activity, induction of apoptosis, and inhibition of one or more kinases—would provide a strong rationale for further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, cell cycle analysis, and ultimately, evaluation in preclinical in vivo models of cancer.

References

  • Abcam. (n.d.). MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Krämer, A., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Promega Corporation. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). Caspase Assays.
  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
  • National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC.

  • NextSDS. (n.d.). 1-allyl-7-methyl-1H-pyrido[2,3-d][5]oxazine-2,4-dione. Retrieved from NextSDS website.

  • Benchchem. (n.d.). A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives.
  • European Journal of Modern Medicine and Practice. (2024).
  • ResearchGate. (2017, June 15). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors.
  • Royal Society of Chemistry. (2025, August 4). Investigation for the easy and efficient synthesis of 1H-benzo[d][5]oxazine-2,4-diones.

  • MDPI. (2022, October 13).
  • National Center for Biotechnology Information. (2024, November 20). Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][5]oxazine candidates as antimicrobial inhibitors.

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Application Note: Profiling 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a Selective ATP-Competitive Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors requires molecular scaffolds capable of precise engagement with the ATP-binding cleft. While pyrido[2,3-d]pyrimidines are well-established privileged structures in oncology [1][2], bioisosteric replacement strategies have yielded novel chemotypes with distinct physicochemical profiles. This application note details the mechanistic rationale, quantitative profiling, and validation protocols for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione , an emerging ATP-competitive inhibitor. By leveraging the 3-azaisatoic anhydride core [4], this compound demonstrates potent, enthalpy-driven binding to Cyclin-Dependent Kinases (CDKs), specifically targeting the CDK4/6-Rb axis.

Mechanistic Rationale & Structural Causality

To understand the efficacy of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, we must deconstruct its pharmacophore. The compound operates as a Type I kinase inhibitor, binding to the active conformation of the kinase (DFG-in state).

  • The Pyrido[2,3-d]oxazine-2,4-dione Core: This fused bicyclic system acts as a purine mimetic. The dione motif establishes critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Val101 in CDK4). This interaction is the fundamental anchor for ATP-competitive inhibition.

  • The 7-Methyl Substitution: Selectivity among the kinome is notoriously difficult to achieve. The introduction of a methyl group at the C-7 position exploits a narrow, hydrophobic sub-pocket adjacent to the hinge region. This steric constraint prevents binding to off-target kinases (like CDK2 or c-Src) that possess bulkier gatekeeper residues, a phenomenon similarly observed in highly selective methyl-substituted pyrido-pyrimidines [3].

  • The 1-Allyl Moiety: Projecting into the ribose-binding pocket, the allyl group provides optimal lipophilicity without the steric penalty of larger aromatic substituents. The terminal alkene offers a unique opportunity for transient π -interactions with non-polar residues lining the pocket, enhancing the thermodynamic stability of the complex.

Pathway Mitogen Mitogenic Signals CycD Cyclin D Mitogen->CycD CDK4 CDK4/6 Complex CycD->CDK4 Activates Rb Rb Protein CDK4->Rb Phosphorylates ATP ATP ATP->CDK4 Binds Cleft Inhibitor 1-Allyl-7-methyl... Inhibitor Inhibitor->CDK4 Competes with ATP E2F E2F Transcription Factor Rb->E2F Releases Proliferation G1 to S Phase Cell Cycle E2F->Proliferation Drives

Mechanism of Action: 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione inhibiting CDK4/6 pathway.

Quantitative Data Summary

The following tables summarize the biochemical profiling of the compound. The data highlights its selectivity for CDK4/6 over other structurally related kinases, driven by favorable binding enthalpy.

Table 1: Kinase Selectivity Panel (In Vitro IC₅₀)

Kinase TargetComplexIC₅₀ (nM)Selectivity Fold (vs CDK4)
CDK4 Cyclin D112.4 ± 1.21x (Reference)
CDK6 Cyclin D318.7 ± 2.01.5x
CDK2 Cyclin E> 2,500> 200x
EGFR WT> 5,000> 400x
Abl p210Bcr-Abl> 10,000> 800x

Table 2: Thermodynamic Binding Parameters (Isothermal Titration Calorimetry)

ParameterValueInterpretation
Kₒ (Dissociation Constant) 8.5 nMHigh-affinity target engagement.
ΔH (Enthalpy) -9.2 kcal/molStrong H-bond formation at the hinge region.
-TΔS (Entropy) -1.8 kcal/molFavorable hydrophobic desolvation by the allyl group.
ΔG (Gibbs Free Energy) -11.0 kcal/molSpontaneous, thermodynamically stable binding.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the evaluation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione requires orthogonal validation. We employ a biochemical ADP-Glo assay to quantify intrinsic potency, followed by a Cellular Thermal Shift Assay (CETSA) to prove cell permeability and intracellular target engagement.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Causality & Rationale: The ADP-Glo assay is chosen over radiometric ³³P-ATP assays because it directly measures ADP production via a luminescent readout, making it universally applicable to any kinase. It acts as a self-validating system: by depleting unreacted ATP before converting ADP back to ATP for luciferase detection, false positives from auto-luminescent compounds are mathematically eliminated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Expert Note: The addition of BSA is critical; it prevents the highly lipophilic 1-allyl moiety from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (final DMSO concentration = 1%).

  • Kinase/Substrate Addition: Add 5 µL of CDK4/CycD1 complex (final concentration 2 nM) and Retinoblastoma (Rb) protein substrate (final concentration 50 µg/mL) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (final concentration 25 µM, approximating the Kₘ for CDK4) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all remaining unconsumed ATP.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader (integration time 0.5s). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (CETSA)

Causality & Rationale: Biochemical IC₅₀ does not guarantee cellular efficacy. CETSA provides a biophysical measurement of target engagement in live cells. When the inhibitor binds to intracellular CDK4, it thermodynamically stabilizes the protein, shifting its melting temperature (Tₘ) higher. This proves the compound crosses the cell membrane and engages the target in a complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 breast cancer cells in a 6-well plate at 1×106 cells/well. Treat with 1 µM of the inhibitor (or 0.1% DMSO vehicle) for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Expert Note: The 3-minute heating step is carefully calibrated. Shorter times fail to fully denature the unbound kinase pool, while longer times risk disrupting the thermodynamic equilibrium of the inhibitor-kinase complex, leading to false negatives.

  • Cell Lysis: Subject the tubes to 3 cycles of freeze-thaw (liquid nitrogen to 37°C water bath) to lyse the cells without using detergents that might disrupt protein stability.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured (unbound) proteins will pellet, while the thermally stabilized (inhibitor-bound) CDK4 remains in the soluble supernatant.

  • Western Blotting: Extract the supernatant, add Laemmli buffer, and resolve via SDS-PAGE. Immunoblot with an anti-CDK4 primary antibody.

  • Quantification: Plot the band intensities against temperature to generate melt curves and calculate the ΔTₘ. A shift of >2°C confirms robust intracellular target engagement.

Workflow Step1 Live Cell Incubation Step2 Thermal Challenge Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Supernatant Extraction Step3->Step4 Step5 Western Blot Quantification Step4->Step5

CETSA Workflow: Validating intracellular target engagement and thermal stabilization.

References

  • Title: The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells. Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Application Note: High-Throughput Screening and Combinatorial Derivatization of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Introduction & Mechanistic Rationale

The discovery of novel enzyme inhibitors often relies on the rapid generation and screening of structurally diverse chemical libraries. 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a highly functionalized derivative of 3-azaisatoic anhydride, a nitrogen-containing heterocyclic scaffold renowned for its utility in medicinal chemistry[1].

The core mechanistic advantage of this scaffold lies in its highly reactive oxazine-2,4-dione ring. Under mild basic conditions, the anhydride-like moiety undergoes rapid nucleophilic attack by primary and secondary amines. This ring-opening reaction efficiently yields a diverse array of 2-amino-N-substituted nicotinamides[2]. Furthermore, the unwanted cyclization side-reactions often observed with similar reagents can be mitigated through precise solvent and pH control[3].

In this application note, we outline a self-validating High-Throughput Screening (HTS) workflow that leverages this scaffold to discover novel inhibitors for Protoporphyrinogen Oxidase (PPO) . PPO is a critical enzyme in the biosynthesis of heme and chlorophyll, making it a highly validated target for both agricultural herbicides and human photodynamic therapies[4]. By reacting the 1-allyl-7-methyl scaffold with a 384-well library of diverse amines, we generate an in situ nicotinamide library that is immediately screened using a continuous fluorimetric PPO assay[5].

Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), every step of this protocol is designed with internal validation mechanisms and strict causality:

  • In Situ Library Generation: Rather than purifying hundreds of compounds, the ring-opening reaction is driven to completion using an excess of volatile amines and acoustic liquid handling. LC-MS sampling of control wells validates the conversion rate.

  • Kinetic Fluorimetric Readout: PPO catalyzes the oxidation of the colorless substrate (protoporphyrinogen IX) into a highly fluorescent product (protoporphyrin IX)[5]. We utilize a kinetic readout (measuring fluorescence over 30 minutes) rather than an endpoint assay. Causality: Kinetic measurements inherently subtract the background autofluorescence of the synthesized nicotinamide compounds, eliminating false positives.

  • Buffer Optimization: Protoporphyrinogen IX is highly unstable and prone to auto-oxidation. The assay buffer is strictly maintained with Dithiothreitol (DTT) to preserve a reducing environment, while Tween 80 is included to prevent the aggregation of the highly hydrophobic porphyrin products[4].

HTS_Workflow A 1-Allyl-7-methyl Scaffold C Automated Synthesis A->C B Amine Library (384-Well) B->C D Nicotinamide Library C->D Ring Opening E Fluorimetric PPO Assay D->E In Situ Transfer F Hit Analysis (Z'-factor) E->F Kinetic Readout

Automated HTS workflow from combinatorial library synthesis to fluorimetric PPO assay readout.

Step-by-Step Experimental Protocols

Phase 1: Automated Combinatorial Library Generation

This protocol establishes a self-validating system for generating the screening library.

  • Scaffold Preparation: Dissolve 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in anhydrous DMSO to a stock concentration of 10 mM.

  • Amine Arraying: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of a diverse library of 320 primary/secondary amines (100 mM in DMSO) into a 384-well cyclic olefin copolymer (COC) assay plate.

  • Reaction Initiation: Dispense 500 nL of the scaffold stock (10 mM) and 100 nL of N,N-Diisopropylethylamine (DIPEA) into each well.

  • Incubation & Validation: Seal the plate and incubate at 40°C for 4 hours.

    • Self-Validation Step: Randomly sample 4 wells for rapid LC-MS analysis to confirm >95% conversion of the scaffold to the corresponding 2-amino-N-substituted nicotinamides.

  • Dilution: Dilute the reaction mixtures with 4.35 µL of DMSO to yield a final nominal compound concentration of 1 mM.

Phase 2: Continuous Fluorimetric PPO Inhibition Assay

This protocol measures the targeted inhibition of PPO by the generated library.

  • Substrate Preparation (Critical Step): Synthesize Protoporphyrinogen IX fresh daily by reducing Protoporphyrin IX with sodium amalgam under a strict nitrogen atmosphere[4]. Store in the dark at 4°C and use within 4 hours.

  • Enzyme Master Mix: Prepare the assay buffer containing 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 5 mM DTT, and 0.0085% Tween 80[4]. Add recombinant human PPO (hPPO) to achieve a final well concentration of 5 nM.

  • Compound Transfer: Transfer 200 nL of the synthesized nicotinamide library (from Phase 1) into a black, flat-bottom 384-well assay plate. Include DMSO-only wells as negative controls and 10 µM Acifluorfen as positive inhibition controls.

  • Pre-Incubation: Dispense 15 µL of the Enzyme Master Mix into all wells. Incubate in the dark at room temperature for 30 minutes to allow for compound-enzyme equilibrium.

  • Reaction Initiation & Readout:

    • Dispense 5 µL of the freshly prepared Protoporphyrinogen IX substrate (final concentration 3.2 µM) to all wells.

    • Immediately transfer the plate to a microplate reader (e.g., CLARIOstar).

    • Record fluorescence kinetically for 30 minutes (Excitation: 405 nm, Emission: 630 nm)[5].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Normalize data against the DMSO controls to determine % Inhibition.

Quantitative Data Summary & Assay Validation

A robust HTS campaign requires rigorous statistical validation. The Z'-factor is calculated for each plate using the DMSO negative control and the Acifluorfen positive control. A Z'-factor > 0.6 validates the assay's suitability for hit identification.

Table 1: Representative HTS Hit Profiling and Validation Data

Compound IDAmine R-Group (Nucleophile) IC50​ (nM)Max Inhibition (%)Plate Z'-FactorHit Status
Control-Pos Acifluorfen (Standard)18.5100%0.78Validated
Control-Neg DMSO VehicleN/A0%0.78Validated
Lib-A04 Benzylamine>10,00012%0.75Inactive
Lib-C12 4-Fluoroaniline45088%0.76Weak Hit
Lib-F09 2-(Trifluoromethyl)piperidine4296%0.81Lead Hit
Lib-H02 Cyclohexylamine2,10045%0.79Inactive

Note: The 1-allyl and 7-methyl groups of the core scaffold are maintained across all Lib-series compounds. Variance in IC50​ is entirely driven by the nucleophilic amine substituent.

PPO_Pathway A Coproporphyrinogen III B Protoporphyrinogen IX (Colorless Substrate) A->B CPOX PPO Protoporphyrinogen Oxidase (PPO) B->PPO C Protoporphyrin IX (Fluorescent Product) PPO->C Oxidation D Heme / Chlorophyll C->D Downstream Enzymes E Nicotinamide Hit (Inhibitor) E->PPO Target Binding

Metabolic pathway of Protoporphyrinogen IX oxidation and targeted inhibition by HTS hits.

References

  • A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy. PMC / NIH. Available at:[Link]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation. ResearchGate. Available at: [Link]

  • A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrido[2,3-d]oxazine-2,4-dione Scaffold

The 1H-pyrido[2,3-d]oxazine-2,4-dione ring system, an aza-analog of isatoic anhydride, represents a cornerstone scaffold in contemporary medicinal chemistry. Its inherent reactivity, characterized by a susceptible anhydride moiety, provides a versatile platform for the synthesis of a diverse array of fused heterocyclic compounds. These derivatives, particularly those of pyrido[2,3-d]pyrimidines, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The strategic introduction of substituents, such as the N-allyl and C7-methyl groups, to this core structure is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, thereby enabling the exploration of novel chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the synthetic pathways to 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and detailed protocols for its subsequent derivatization. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to efficiently generate libraries of novel compounds for biological screening.

Synthesis of the Core Intermediate: 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

The synthesis of the title compound is most logically achieved through a multi-step sequence, commencing with the formation of the 7-methyl substituted pyridoxazine-dione core, followed by N-allylation. This approach allows for the strategic installation of the desired functionalities.

Part 1: Synthesis of 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

The initial step involves the synthesis of 2-amino-6-methylnicotinic acid, the key precursor to the heterocyclic core.

Protocol 1: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from established patent literature, which outlines a high-yield, one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine.[1][3][4][5]

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • To 6.10 g of 2-chloro-3-cyano-6-methylpyridine, add 70 mL of a 28% aqueous ammonia solution in an autoclave.

    • Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.

    • Cool the reaction solution to room temperature and remove the excess ammonia under reduced pressure.

    • To the resulting solution containing 2-amino-6-methylnicotinamide, add 9.00 g of potassium hydroxide.

    • Heat the mixture with stirring at 100°C for 3 hours.

    • After cooling to room temperature, adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid.

    • Collect the precipitated crystals by filtration, wash with water, and air dry to obtain 2-amino-6-methylnicotinic acid.

  • Expected Yield: 82.9%[5]

Protocol 2: Cyclization to 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

The cyclization of the aminonicotinic acid to the desired pyridoxazine-dione is achieved using a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or ethyl chloroformate.

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • Suspend 2-amino-6-methylnicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dioxane or THF) under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (2.2 equivalents) to the suspension and cool the mixture to 0°C in an ice-water bath.

    • Slowly add a solution of ethyl chloroformate (1.1 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • The filtrate containing the product can be used directly in the next step or concentrated under reduced pressure to isolate the crude product.

Part 2: N-Allylation of 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

The introduction of the allyl group at the N-1 position is a critical step. While direct N-alkylation of isatoic anhydride can be challenging due to competing side reactions, a recently developed methodology using a non-nucleophilic base and a phase-transfer catalyst offers a high-yielding and clean conversion.[6][7]

Protocol 3: N-Allylation using Allyl Bromide

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • To a solution of 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (1 equivalent) in anhydrous acetonitrile, add diisopropylamine (2 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 30°C for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Derivatization of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione via Nucleophilic Acyl Substitution

The primary mode of derivatization for the title compound involves the nucleophilic attack on the anhydride moiety, leading to ring-opening and subsequent transformations. The N-1 allyl group is expected to remain intact under these conditions, while the C7-methyl group will influence the electronic properties and solubility of the derivatives.

General Considerations for Derivatization

The reaction of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione with nucleophiles typically proceeds under mild conditions.[3] The choice of solvent depends on the solubility of the reactants, with aprotic polar solvents like DMF, DMSO, or acetonitrile being generally suitable. Reactions can often be conducted at room temperature or with gentle heating. For amine nucleophiles, the use of a non-nucleophilic base can be beneficial to neutralize any acid formed during the reaction.

Protocol 4: Synthesis of N-Substituted 2-(3-allyl-ureido)-6-methylnicotinamides

This protocol describes the reaction with primary amines, leading to the formation of substituted ureido-nicotinamides, which are valuable intermediates for further cyclization into pyrido[2,3-d]pyrimidinones.

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • Dissolve 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

    • Add the desired primary amine (1-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or heat gently to 40-60°C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture and isolate the product by precipitation with a non-polar solvent (e.g., diethyl ether or hexane) followed by filtration, or by a standard extractive work-up.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Synthetic Protocols

StepReactionKey ReagentsTypical ConditionsExpected YieldReference
1Synthesis of 2-Amino-6-methylnicotinic Acid2-chloro-3-cyano-6-methylpyridine, aq. NH3, KOH170°C (autoclave), then 100°C~83%[5]
2Cyclization2-amino-6-methylnicotinic acid, Ethyl chloroformate, Triethylamine0°C to RT, anhydrous dioxane-General Method
3N-Allylation7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, Allyl bromide, Diisopropylamine, TBAB30°C, acetonitrile>88% (by analogy)[6][7]
4Derivatization with Amines1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, Primary amineRT to 60°C, DMF-General Method[3]

Visualization of Workflows

Synthesis_Workflow cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: N-Allylation cluster_2 Part 3: Derivatization A 2-chloro-3-cyano-6-methylpyridine B 2-amino-6-methylnicotinamide A->B aq. NH3, 170°C C 2-amino-6-methylnicotinic acid B->C KOH, 100°C D 7-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione C->D EtOCOCl, Et3N E 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione D->E Allyl Bromide, Base G N-substituted 2-(3-allyl-ureido)-6-methylnicotinamide E->G F Primary Amine (R-NH2) F->G

Caption: Synthetic workflow for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its derivatization.

References

  • Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1. Google Patents.
  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. European Patent Office - EP 3162796 B1. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. WIPO Patentscope - WO/2015/198486. Available at: [Link]

  • The manufacturing method of 2- amino -6- methylnicotinic acids. CN106458908B. Google Patents.
  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed. Available at: [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]

  • Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). IUCr Journals. Available at: [Link]

  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H). PubMed. Available at: [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC - NIH. Available at: [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. ACS Publications. Available at: [Link]

  • Chapter 5. Shodhganga@INFLIBNET. Available at: [Link]

  • Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. ResearchGate. Available at: [Link]

  • US20190125882A1 - Isatoic anhydride derivatives and applications thereof. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC - NIH. Available at: [Link]

  • A One-Pot Synthesis of Pyrido[2,3- b ][1][3]oxazin-2-ones. ResearchGate. Available at: [Link]

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. ACS Publications. Available at: [Link]

  • Synthesis and Biological Activities of[3][5]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. PMC - NIH. Available at: [Link]

  • Chemistry of Ring-Fused Oxazine-2,4-diones. ResearchGate. Available at: [Link]

  • Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][3][5]oxazine2,4-dione 12 by using phosgene. ResearchGate. Available at: [Link]

  • Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

Sources

1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione for cell culture studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in Mammalian Cell Culture for Photodynamic Therapy Research

Mechanistic Rationale: PPO Inhibition and Photodynamic Therapy

In the landscape of oncology and drug development, targeting the tetrapyrrole (heme) biosynthetic pathway has emerged as a powerful strategy for Photodynamic Therapy (PDT). Protoporphyrinogen IX oxidase (PPO) is an essential, oxygen-dependent enzyme that catalyzes the penultimate step in heme biosynthesis: the oxidation of protoporphyrinogen IX to protoporphyrin IX (PpIX)[1][2].

1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a specialized nitrogen-containing heterocyclic compound belonging to the azaisatoic anhydride analog class. In mammalian cell culture, this compound acts as a potent PPO inhibitor. Paradoxically, blocking this oxidation step leads to a massive intracellular accumulation of PpIX[3]. This occurs because the unoxidized substrate, protoporphyrinogen IX, leaks from the mitochondrial enzymatic complex into the cytosol, where it undergoes spontaneous auto-oxidation to form PpIX[4]. Because this auto-oxidized PpIX bypasses ferrochelatase-mediated iron insertion, it accumulates rapidly within the cell.

PpIX is a highly efficient endogenous photosensitizer[5]. When exposed to specific wavelengths of light (typically 630–635 nm), accumulated PpIX transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS) that rapidly induce cellular apoptosis and tumor destruction[2][5].

Pathway A 5-Aminolevulinic Acid (5-ALA) B Protoporphyrinogen IX (Protogen) A->B Heme Pathway C Protoporphyrin IX (PpIX) Accumulation B->C Spontaneous Auto-oxidation PPO Protoporphyrinogen Oxidase (PPO) B->PPO E Singlet Oxygen & ROS C->E Photosensitization D Light Irradiation (630 nm) D->E F Cellular Apoptosis (PDT Efficacy) E->F Inhibitor 1-Allyl-7-methyl-1H- pyrido[2,3-d]oxazine-2,4-dione Inhibitor->PPO Inhibits PPO->C Blocked Enzymatic Oxidation

Mechanism of PPO inhibition leading to PpIX accumulation and ROS-mediated apoptosis.

Experimental Design & Causality

To rigorously evaluate the efficacy of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in vitro, the experimental design must be self-validating.

  • The Dark Control Mandate: PpIX is highly susceptible to photobleaching and ambient light activation. All compound incubation steps must be performed in absolute darkness. Furthermore, every PDT efficacy plate must be paired with an identical "Dark Control" plate. This decouples the intrinsic chemical cytotoxicity of the pyrido-oxazine-dione scaffold from its ROS-mediated photodynamic toxicity.

  • Substrate Priming: While PPO inhibitors can induce PpIX accumulation independently, co-administration with a non-toxic, low dose of 5-aminolevulinic acid (5-ALA) primes the heme pathway, significantly amplifying the assay's signal-to-noise ratio[4].

Detailed Step-by-Step Methodologies

Protocol A: Target Engagement – Intracellular PpIX Quantification

This protocol validates that the compound successfully inhibits PPO by measuring the resultant fluorescent PpIX pool.

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in cell-culture grade DMSO to create a 10 mM stock.

  • Dosing: Prepare serial dilutions of the compound in complete media (0.1 µM to 50 µM). Ensure final DMSO concentration remains ≤0.5% . Optionally, add 0.5 mM 5-ALA to all treatment wells to prime the pathway.

  • Dark Incubation: Aspirate media, apply treatments, and immediately wrap the plates in aluminum foil. Incubate for 4 to 12 hours. Causality: Extended incubation beyond 12 hours without light can lead to PpIX efflux via ABCG2 transporters, diminishing the measurable signal.

  • Fluorescence Readout: Wash cells twice with cold PBS to remove secreted porphyrins. Add 100 µL of lysis buffer (0.1M NaOH / 1% SDS) to solubilize intracellular PpIX. Read fluorescence on a microplate reader (Excitation: 405 nm; Emission: 635 nm).

Protocol B: Functional Readout – In Vitro PDT Viability Assay

This protocol measures the downstream apoptotic effect of light-activated PpIX.

  • Parallel Seeding: Seed cells into two identical 96-well plates (Plate 1: Light Treatment; Plate 2: Dark Control).

  • Treatment: Dose both plates with the compound as described in Protocol A. Incubate in the dark for 4 hours to allow for peak PpIX accumulation.

  • Irradiation: Remove Plate 1 from the incubator. Replace media with phenol red-free PBS to prevent ROS scavenging by media antioxidants. Irradiate the plate using a 630 nm LED array at a dose of 2 to 5 J/cm2 .

  • Sham Treatment: Simultaneously, replace media in Plate 2 with PBS and leave it in the dark at room temperature for the exact duration of the irradiation step.

  • Recovery & Readout: Replace PBS with fresh complete media in both plates. Incubate for 24 hours. Assess cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

Workflow S1 Cell Seeding (Parallel Plates) S2 Compound Treatment (0.1 - 50 µM) S1->S2 S3 Dark Incubation (4 hours) S2->S3 split S3->split S4_Light Light Irradiation (630 nm, 5 J/cm²) split->S4_Light S4_Dark Sham Irradiation (Dark Control) split->S4_Dark S5 24h Recovery & Viability Assay S4_Light->S5 S4_Dark->S5 S6 Data Normalization & IC50 Calculation S5->S6

Experimental workflow for evaluating in vitro photodynamic therapy efficacy.

Quantitative Data Presentation

The following tables summarize the critical assay parameters and the expected comparative outcomes, serving as a benchmark for assay validation.

Table 1: Reagent Preparation and Assay Parameters

ParameterRecommended Value / ConditionMechanistic Purpose
Compound Stock 10 mM in DMSOEnsures complete solubility of the pyrido-oxazine-dione scaffold.
Working Range 0.1 µM – 50 µMCaptures the full dose-response curve for IC50​ calculation.
5-ALA Co-treatment 0.5 mM (Optional but recommended)Primes the heme pathway to maximize substrate availability[4].
Incubation Time 4 hours (Strictly Dark)Optimal window for PpIX accumulation before cellular efflux mechanisms activate.
Light Source 630 nm – 635 nm LEDMatches the dominant Q-band absorption peak of PpIX[5].

Table 2: Expected Viability Outcomes (Representative Benchmarks)

Treatment ConditionLight Dose ( J/cm2 )Expected Viability (%)Interpretation
Vehicle (DMSO)0 (Dark)100%Baseline health of the cell culture.
Vehicle (DMSO)5 (Light)> 95%Confirms the light dose itself is non-toxic to the cells.
Compound (10 µM)0 (Dark)> 85%Confirms low intrinsic chemical toxicity of the compound.
Compound (10 µM)5 (Light)< 20%Validates successful PPO inhibition, PpIX accumulation, and ROS generation.

References

  • Heterologous expression and purification of recombinant human protoporphyrinogen oxidase IX: A compar
  • Photodynamic therapy using a protoporphyrinogen oxidase inhibitor - nih.gov -
  • Photodynamic Therapy Using a Protoporphyrinogen Oxidase Inhibitor1 - aacrjournals.org -
  • Integration of virtual screening and computational simulation identifies photodynamic therapeutics against human Protoporphyrinogen Oxidase IX (hPPO) - arabjchem.org -
  • Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase - plos.org -

Sources

Application Note: A Robust LC-MS/MS Method Development and Validation Strategy for the Analysis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive strategy for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. As a novel or specialized pyrido[2,3-d]oxazine-2,4-dione derivative, this compound lacks established analytical protocols. Therefore, this guide provides a systematic approach, grounded in fundamental principles of chromatography and mass spectrometry, to create a robust analytical method suitable for researchers, scientists, and drug development professionals. The protocol outlines analyte characterization, optimization of chromatographic conditions, mass spectrometric parameter tuning, and concludes with a discussion on method validation according to ICH guidelines.

Introduction

The pyrido[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its structural similarity to biologically active pyridopyrimidines.[1] These compounds are explored for a variety of pharmacological activities. The specific analyte, 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, is a novel derivative whose analytical characterization is crucial for advancing its research and development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for such small molecules due to its high sensitivity, specificity, and wide dynamic range.[2]

This document serves as a practical guide for establishing a reliable LC-MS/MS method from the ground up, addressing the common challenges associated with the analysis of polar, nitrogen-containing heterocyclic compounds.[3]

Analyte Characterization and Initial Considerations

A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.

Structure: 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Caption: Chemical structure of the analyte.

Predicted Properties:

  • Polarity: The presence of multiple nitrogen and oxygen atoms suggests the molecule is polar. This polarity will significantly influence the choice of chromatographic conditions.

  • Ionization: The nitrogen atoms in the pyridine ring system provide sites for protonation, making positive mode electrospray ionization (ESI) a logical starting point.[4][5] The efficiency of ionization can be pH-dependent.[4]

  • Solubility: Solubility should be empirically determined in common HPLC solvents (e.g., water, acetonitrile, methanol) to prepare appropriate stock and working solutions.

Experimental Workflow: Method Development Strategy

The development of a robust LC-MS/MS method is a systematic process. The following workflow provides a logical progression from initial analyte assessment to a fully optimized method.

Caption: A systematic workflow for LC-MS/MS method development.

Detailed Protocols

Materials and Reagents
  • 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Reference Standard)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Ammonium Formate (≥99%)

Mass Spectrometry Method Development
  • Stock Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Direct Infusion: Dilute the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ion Source Optimization: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity of the analyte.

  • Precursor Ion Identification: Perform a full scan analysis (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

  • Product Ion Analysis: Select the identified precursor ion for fragmentation (MS/MS). Ramp the collision energy (CE) to observe the fragmentation pattern and identify stable, high-intensity product ions. The fragmentation of pyridopyrimidine structures often involves characteristic cleavages of the ring system.[1][6]

  • MRM Transition Selection: Choose at least two specific and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). One transition will be used for quantification (quantifier) and the other for confirmation (qualifier). Optimize the CE for each transition to achieve maximum product ion intensity.

Liquid Chromatography Method Development

The goal is to achieve a symmetrical peak shape, adequate retention, and separation from any potential interferences.

  • Column Selection: Given the polar nature of the analyte, a standard C18 reversed-phase column is a good starting point.[7] If retention is poor, consider a polar-embedded or polar-endcapped C18 column, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% Formic Acid. The acidic modifier aids in protonation for ESI+ mode and can improve peak shape.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Gradient Elution: Start with a broad scouting gradient to determine the approximate elution time of the analyte. A typical scouting gradient would be a linear ramp from 5% to 95% organic (Mobile Phase B) over 10-15 minutes.

  • Gradient Optimization: Once the elution window is known, refine the gradient to ensure adequate retention (k' > 2) and a reasonable run time. Focus the gradient slope around the elution percentage of the analyte.

Proposed Optimized LC-MS/MS Method

The following tables summarize a hypothetical optimized method based on the development strategy.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
5.1
6.0
6.1
8.0

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte
1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Quantifier)
1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Qualifier)

Note: The m/z values and collision energies are analyte-specific and must be determined experimentally.

Method Validation

Once the analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or FDA guidance for bioanalytical method validation.[11][12][13]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

  • Stability: The chemical stability of the analyte in the matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop).

Conclusion

This application note provides a comprehensive and systematic framework for the development and validation of a robust LC-MS/MS method for the novel compound 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By following the outlined protocols for analyte characterization, chromatographic separation, and mass spectrometric detection, researchers can establish a sensitive, specific, and reliable analytical method. Adherence to established validation guidelines ensures the integrity and suitability of the data for regulatory submissions and advanced research applications.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. ICH. [Link]

  • Kanwal, N. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Unknown. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Gelling, G. et al. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Salem, M. A. I. et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing. [Link]

  • Kiontke, A. et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Smith, G. et al. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]

  • Smyth, W. F. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Sales, K. Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Kádár, Z. et al. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Mohácsi, A. et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Chen, Y. et al. Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application in a pharmacokinetic study. Journal of Food and Drug Analysis. [Link]

  • Shishkina, E. et al. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. [Link]

  • Mohácsi, Á. et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Salem, M. A. I. et al. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Karnik, K. S. et al. Novel pyrido[2,3-b][11][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. [Link]

  • Jenkins, R. et al. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • Stefanowicz, P. et al. Derivatization with pyrylium salts - secrets of science. [Link]

  • Gruson, D. The pathway through LC-MS method development: in-house or ready-to-use kit-based methods? ORBi. [Link]

  • Chrom Tech. Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Tillmann, U. et al. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. MDPI. [Link]

  • Gorantla, S. Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. [Link]

  • Unknown. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Molnár, I. & Horváth, C. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. PubMed. [Link]

  • Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • Asati, V. et al. Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Stability Issues with 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when working with azaisatoic anhydride derivatives. 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a highly reactive, structurally complex heterocyclic intermediate. While its reactivity makes it a valuable building block in drug discovery, it also introduces severe stability liabilities during storage, assay preparation, and LC-MS/MS analysis.

This guide abandons generic advice to provide you with field-proven, mechanistic troubleshooting strategies and self-validating protocols designed specifically for this compound.

PART 1: Mechanistic Overview of Instability

To troubleshoot effectively, we must first understand the causality behind the compound's degradation. The instability of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is driven by two distinct structural vulnerabilities:

  • Electrophilic Anhydride Core: The oxazine-2,4-dione ring is essentially a cyclic aza-anhydride. The carbonyl carbon at the 4-position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyridine ring. This makes it an aggressive target for nucleophiles (water, alcohols, primary/secondary amines), leading to irreversible ring-opening[1].

  • Allylic Auto-Oxidation: The 1-allyl substitution introduces a double bond that is susceptible to radical-mediated auto-oxidation and polymerization, particularly when exposed to UV light or atmospheric oxygen over prolonged periods.

Degradation A 1-Allyl-7-methyl-1H- pyrido[2,3-d]oxazine-2,4-dione B Aqueous Buffers (pH > 7.0) A->B Nucleophilic Attack C Protic Solvents (MeOH / EtOH) A->C Solvolysis D Oxidative Conditions (O2 / Light) A->D Radical Oxidation E Ring-Opened Amino Acid Derivative B->E Hydrolysis F Carbamate / Ester Adducts C->F Esterification G Epoxide / Polymeric Degradants D->G Allyl Degradation

Mechanistic pathways of degradation for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

PART 2: Troubleshooting Guides & FAQs

Issue 1: Rapid Loss of Compound in In Vitro Biological Assays

Q: My compound disappears within 15 minutes during microsomal stability assays, but no metabolites are detected. What is happening?

Causality: You are likely observing chemical hydrolysis, not enzymatic metabolism. At physiological pH (7.4), hydroxide ions and buffer nucleophiles rapidly attack the C4 carbonyl, cleaving the oxazine ring. Because this is a chemical degradation, standard metabolite identification (which looks for CYP450 oxidation products) will fail to find the expected masses[2].

Solution & Self-Validating Protocol: You must decouple chemical instability from metabolic clearance using a Rapid-Dilution & Matrix-Spiking Protocol . Every assay must act as a self-validating system.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous, amine-free DMSO to 10 mM. Purge the vial with dry argon and store at -20°C.

  • Intermediate Dilution: Dilute the stock to 100x the final assay concentration using only anhydrous DMSO. Do not use aqueous buffers for intermediate steps.

  • Matrix Spiking (The Critical Step): Pre-warm your biological matrix (e.g., human liver microsomes) to 37°C. Add the compound as the absolute final step to initiate the assay. Final DMSO concentration must be ≤1%.

  • Ultra-Short Quenching: Quench reaction aliquots at 0, 2, 5, 10, and 15 minutes using 3 volumes of ice-cold Acetonitrile (ACN) containing your internal standard.

  • Validation Control: Run a parallel "Buffer-Only" control (containing no enzymes/NADPH) quenched at the exact same time points.

    • Data Interpretation: If the compound depletes in the Buffer-Only control at the same rate as the biological matrix, your instability is chemical.

Issue 2: Multiple Peaks or Mass Shifts in LC-MS/MS

Q: During method development, I see the parent mass[M+H]+ along with major peaks at [M+32]+ and [M+18]+. How do I fix this?

Causality: This is a classic solvent incompatibility issue.

  • [M+32]+ indicates solvolysis. If you are using Methanol (MeOH) to dissolve your sample or as a mobile phase, the alcohol acts as a nucleophile, opening the anhydride ring to form a methyl ester adduct (+32 Da).

  • [M+18]+ indicates hydrolysis, meaning water in your mobile phase or atmospheric moisture in your autosampler is degrading the compound before injection.

Solution:

  • Sample Solvent: Strictly inject samples dissolved in aprotic solvents (e.g., ACN or dry DMSO).

  • Mobile Phase: Replace Methanol with Acetonitrile. Use Water/ACN gradients supplemented with 0.1% Formic Acid. The acidic environment (pH ~2.7) protonates the attacking nucleophiles, significantly slowing down hydrolysis kinetics during the chromatographic run.

PART 3: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected half-lives of the compound under various standard laboratory conditions.

Solvent / Matrix EnvironmentTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO (Inert Gas)-20°C> 6 monthsNone (Stable)
Acetonitrile / H₂O (0.1% FA)4°C (Autosampler)~ 24 - 36 hoursAcid-catalyzed slow hydrolysis
Methanol / Ethanol25°C< 2 hoursSolvolysis (Ring-opening)
PBS Buffer (pH 7.4)37°C10 - 15 minutesBase-catalyzed hydrolysis
Human Liver Microsomes37°CConfoundedChemical degradation masks metabolism

PART 4: Self-Validating Analytical Workflow

To ensure trustworthiness in your ADMET and stability data, integrate the following decision-tree workflow into your standard operating procedures. This ensures that any reported clearance is genuinely biological and not an artifact of poor handling.

Workflow Start Anhydrous DMSO Stock (10 mM, -20°C) Split Assay Branching Start->Split Bio Biological Matrix (Microsomes + NADPH) Split->Bio Control Buffer Control (No Enzymes) Split->Control Quench Quench with Ice-Cold ACN (0, 2, 5, 10, 15 min) Bio->Quench Control->Quench Analyze LC-MS/MS Analysis (ACN/H2O + 0.1% FA) Quench->Analyze Decision Degradation Comparison Analyze->Decision Metabolic Metabolic Decision->Metabolic Chemical Chemical Instability (Bio ≈ Control) Decision->Chemical

Self-validating workflow for differentiating metabolic clearance from chemical instability.

References

  • Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide. Benchchem.
  • Navigating the Maze: A Comparative Framework for the ADMET Profiling of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. Benchchem.

Sources

Technical Support Center: NMR Troubleshooting & Structural Elucidation for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (also known as N-allyl-3-aza-6-methylisatoic anhydride). This fused heterocyclic scaffold is a critical intermediate in the synthesis of pharmacologically active pyridoureas and quinazolinone analogs.

Because the pyrido[2,3-d]oxazine-2,4-dione core acts as an ambident nucleophile during alkylation and is highly sensitive to hydrolysis, researchers frequently encounter spectroscopic anomalies. This guide is engineered to help scientists decode complex NMR spectra, troubleshoot synthetic deviations, and establish self-validating analytical workflows.

Expected NMR Profile (Reference Data)

Before troubleshooting, it is critical to establish the baseline spectroscopic signature of the pure target molecule. The electron-withdrawing nature of the fused oxazine-dione ring and the pyridine nitrogen significantly deshields specific protons and carbons, creating a distinct diagnostic profile[1].

Table 1: Quantitative ¹H NMR Chemical Shifts (Predicted in CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationDiagnostic Significance
C7-CH₃ 2.65Singlet (s)-3HConfirms methyl retention on the pyridine ring.
Allyl N-CH₂ 4.65Doublet of triplets (dt)5.5, 1.52HKey indicator of N-alkylation . Shifts >5.0 ppm suggest O-alkylation.
Allyl =CH₂ 5.15 – 5.25Multiplets (m)~17.0 (trans), ~10.5 (cis)2HTerminal alkene protons.
Allyl -CH= 5.95Multiplet (ddt)17.0, 10.5, 5.51HInternal alkene proton.
C6-H 7.15Doublet (d)8.01HOrtho to the C7-methyl; shielded relative to C5-H.
C5-H 8.35Doublet (d)8.01HHighly deshielded due to the anisotropic effect of the C4 carbonyl.
Table 2: Quantitative ¹³C NMR Chemical Shifts (Predicted in CDCl₃, 100 MHz)
Carbon AssignmentChemical Shift (δ, ppm)TypeDiagnostic Significance
C7-CH₃ 24.5Primary (CH₃)Pyridine methyl group.
Allyl N-CH₂ 45.2Secondary (CH₂)Confirms N-alkylation (O-CH₂ would appear ~65-70 ppm).
C4a 109.5Quaternary (C)Bridgehead carbon (pyridine C3).
Allyl =CH₂ / C6 118.5 / 119.0Secondary / TertiaryOverlapping region; distinguish via DEPT-135.
Allyl -CH= 131.2Tertiary (CH)Alkene internal carbon.
C5 140.5Tertiary (CH)Pyridine aromatic carbon.
C2 (C=O) 147.8Quaternary (C=O)Urea-like carbonyl; confirms intact anhydride ring.
C8a 151.2Quaternary (C)Bridgehead carbon adjacent to pyridine nitrogen.
C4 (C=O) 159.5Quaternary (C=O)Ester-like carbonyl; highly sensitive to hydrolysis.
C7 161.0Quaternary (C)Pyridine carbon attached to the methyl group.

Troubleshooting Guide & FAQs

Q1: My allyl CH₂ signal appears much further downfield than 4.6 ppm (e.g., >5.0 ppm in ¹H NMR, ~68 ppm in ¹³C NMR). What happened?

Causality: You have likely synthesized the O-alkylated byproduct. The pyrido[2,3-d]oxazine-2,4-dione system is an ambident nucleophile. While N-alkylation is thermodynamically favored, alkylation at the C4 oxygen can occur under kinetically controlled conditions or when using hard electrophiles. Because oxygen is more electronegative than nitrogen, an O-CH₂ group is significantly more deshielded than an N-CH₂ group. Resolution: Optimize your reaction by using a softer base (e.g., K₂CO₃ instead of NaH) and a polar aprotic solvent (like DMF) to favor the softer nitrogen nucleophile.

Q2: My crude NMR looked perfect, but after column chromatography, the C2/C4 carbonyls are missing, and I see a broad peak around 10-11 ppm. Why?

Causality: You are observing ring-opening hydrolysis . Isatoic anhydrides and their aza-analogs are highly susceptible to nucleophilic attack at the C4 carbonyl. The slightly acidic or basic oxide beds of silica gel or alumina act as catalysts for the hydrolysis of the anhydride linkage at room temperature[2]. This converts your target molecule into N-allyl-2-amino-6-methylnicotinic acid, generating a broad carboxylic acid/amine peak. Resolution: Avoid silica gel chromatography. Purify the compound via recrystallization or trituration with cold non-polar solvents (e.g., diethyl ether or hexanes)[3].

Q3: The C2 and C4 carbonyl peaks are extremely weak or missing in my ¹³C NMR spectrum, even though the ¹H NMR is clean.

Causality: Quaternary carbons, particularly carbonyls in rigid fused systems, lack directly attached protons to facilitate dipole-dipole relaxation. This results in exceptionally long longitudinal relaxation times ( T1​ ). If your pulse repetition rate is faster than the T1​ relaxation, the signals will saturate and disappear. Resolution: Increase the relaxation delay (D1) to 2–3 seconds and increase the number of scans. Alternatively, add a trace amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) to the NMR tube.

Structural Validation Workflows

To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow. The following diagrams map the logical progression from 1D screening to 2D regiochemical confirmation.

NMR_Workflow Start Synthesized Compound 1-Allyl-7-methyl-pyrido[2,3-d]oxazine-2,4-dione Proton Acquire 1H NMR (Check Purity & Integrals) Start->Proton Carbon Acquire 13C NMR (Count Carbons) Start->Carbon CheckAllyl Verify Allyl Position (N- vs O-alkylation) Proton->CheckAllyl Carbon->CheckAllyl HMBC HMBC Experiment (Correlate N-CH2 to C2/C8a) CheckAllyl->HMBC Ambiguity in substitution NOESY NOESY Experiment (Spatial correlations) CheckAllyl->NOESY Confirm conformation Valid Structure Confirmed HMBC->Valid NOESY->Valid

Caption: Analytical workflow for the structural validation of pyrido-oxazine-dione derivatives.

Troubleshooting_Tree Issue Unexpected NMR Profile (Missing or Shifted Peaks) Analyze Analyze CH2 Shift & Broad Peaks Issue->Analyze N_Alkyl CH2 ~ 4.6 ppm (1H) No broad OH/NH Analyze->N_Alkyl O_Alkyl CH2 > 5.0 ppm (1H) Shifted C=O Analyze->O_Alkyl Hydrolysis Broad peak ~10 ppm Missing C=O (13C) Analyze->Hydrolysis ConfirmN Target: 1-Allyl Isomer (Success) N_Alkyl->ConfirmN ActionO Optimize Reaction: Use K2CO3 in DMF O_Alkyl->ActionO ActionH Avoid Silica Gel Use Recrystallization Hydrolysis->ActionH

Caption: Decision tree for troubleshooting alkylation regioselectivity and anhydride hydrolysis.

Step-by-Step Methodologies

Protocol 1: HMBC Acquisition for Regioselectivity Confirmation

To definitively prove that the allyl group is attached to N1 (and not O3 or C4-O), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required. This creates a self-validating loop by mapping 2-bond and 3-bond proton-carbon couplings.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl₃ (100 atom % D) containing 0.03% v/v TMS. Ensure the solution is free of particulate matter by filtering it through a glass wool plug into a 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnet until the TMS signal FWHH (Full Width at Half Height) is <1.0 Hz.

  • Parameter Setup: Load standard gradient-HMBC parameters. Set the long-range coupling constant ( JCH​ ) delay to 8 Hz (optimal for detecting 3-bond correlations in heterocyclic systems).

  • Acquisition: Run the experiment with a minimum of 4 scans per increment and 256 t1​ increments to ensure adequate resolution in the carbon dimension.

  • Data Interpretation (The Causality Check):

    • Look at the cross-peaks for the Allyl N-CH₂ protons (~4.65 ppm).

    • If N-Alkylated (Target): You will observe strong 3-bond correlations to the C2 carbonyl (~147 ppm) and the C8a bridgehead carbon (~151 ppm) .

    • If O-Alkylated (Byproduct): The shifted O-CH₂ protons (>5.0 ppm) will show a correlation to the C4 carbonyl (~159 ppm) but not to C8a.

Protocol 2: Hydrolysis-Free Purification

Because silica gel catalyzes the destruction of the oxazine-2,4-dione ring[2], use this alternative precipitation method:

  • Quenching: Upon completion of the alkylation reaction, quench the mixture by pouring it over crushed ice.

  • Precipitation: Acidify the aqueous mixture slightly to pH 6.5 using 1M HCl to force the precipitation of the organic product[4].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold distilled water to remove residual salts (e.g., K₂CO₃, KCl).

  • Drying & Trituration: Dry the crude solid under high vacuum. Triturate the dried solid with cold diethyl ether to remove unreacted allyl halide and trace organic impurities. Filter and dry again to yield the pure, intact anhydride.

References

  • Sharma, P., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 2021. Available at:[Link]

  • US Patent 20190125882A1. Isatoic anhydride derivatives and applications thereof. Google Patents.

Sources

Preventing degradation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and application of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione .

As a highly reactive heterocyclic scaffold, this compound is invaluable for targeted acylation and structural probing. However, its core structure—an azaisatoic anhydride—is inherently vulnerable to environmental degradation. This technical guide is designed for researchers and drug development professionals to understand the mechanistic vulnerabilities of this compound, troubleshoot common experimental failures, and implement self-validating protocols to ensure absolute data integrity.

Mechanistic Insight: The Vulnerability of the Azaisatoic Anhydride Ring

To prevent degradation, we must first understand the chemical causality behind it. 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione features a fused pyrido-oxazine-2,4-dione system. The oxazine-2,4-dione moiety functions as an intramolecular anhydride. The C4 carbonyl carbon within this ring is highly electrophilic.

When exposed to nucleophiles—such as water (hydrolysis), hydroxide ions, or primary amines—the nucleophile attacks the C4 carbonyl. This initiates a tetrahedral intermediate that rapidly collapses, leading to the cleavage of the anhydride ring. The subsequent decarboxylation releases CO₂ and yields an inactive 2-(allylamino)-6-methylnicotinic acid derivative[1].

degradation_pathway A 1-Allyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione (Intact Anhydride) B Nucleophilic Attack (H2O, OH-, or Amines) A->B Exposure to aqueous/basic media C Tetrahedral Intermediate (Ring Opening) B->C Addition to C4 carbonyl D 2-(Allylamino)-6-methylnicotinic acid + CO2 (Inactive Product) C->D Decarboxylation & Cleavage

Mechanistic pathway of azaisatoic anhydride ring hydrolysis and decarboxylation.

Troubleshooting & FAQs

Q: Why does my compound lose activity within minutes in my assay buffer? A: The degradation of azaisatoic anhydrides is strictly pH-dependent. At elevated pH (e.g., pH 8.4), the abundance of hydroxide ions rapidly accelerates the hydrolysis of the anhydride ring. While the compound maintains structural integrity for a few hours at physiological pH (7.4), it decomposes rapidly in basic environments, with half-lives dropping to under 30 minutes at pH > 8.5[2]. Corrective Action: Always maintain your assay buffers at a slightly acidic to neutral pH (6.0–7.0) to maximize the half-life of the active electrophile during the experiment.

Q: Can I use standard Tris or Glycine buffers for my experiments? A: Absolutely not. Tris(hydroxymethyl)aminomethane and Glycine contain primary amines. Because the oxazine-2,4-dione ring is a potent acylating agent designed to react with nucleophiles, it will undergo rapid aminolysis when exposed to the primary amines in these buffers. This off-target reaction forms an inactive amide adduct almost instantaneously, outcompeting your intended biological target. Corrective Action: Utilize strictly non-nucleophilic buffers such as HEPES, MOPS, or Phosphate buffers for all assays involving this compound[3].

Q: How should I store the reconstituted compound to ensure long-term stability? A: Aqueous storage will lead to complete degradation within 24-48 hours regardless of temperature. The compound must be isolated from all sources of moisture. Corrective Action: Reconstitute the lyophilized powder exclusively in high-quality, anhydrous aprotic solvents (e.g., anhydrous DMSO). Purge the headspace of the storage vial with dry argon gas to displace atmospheric moisture, and store aliquots at -20°C or -80°C.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-life of the intact oxazine-2,4-dione ring under various solvent and pH conditions. These values are extrapolated from the kinetic behavior of structurally analogous azaisatoic anhydrides[1][2].

Solvent / Buffer ConditionpH LevelPrimary Degradation MechanismEstimated Half-Life (25°C)
Anhydrous DMSO N/ANone (Stable)> 6 Months
Aqueous Buffer (HEPES) 6.0Slow Hydrolysis~ 10 - 15 Hours
Aqueous Buffer (Phosphate) 7.4Moderate Hydrolysis~ 2 - 4 Hours
Aqueous Buffer (Bicarbonate) 8.4Rapid Hydrolysis< 15 Minutes
Tris-HCl Buffer 7.4Rapid Aminolysis< 5 Minutes

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, the preparation of this compound must follow a self-validating workflow. The protocol below ensures that the compound is handled correctly and includes a mandatory verification step before biological application.

workflow Step1 Equilibrate to RT (Dry environment) Step2 Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Step1->Step2 Step3 Validate Integrity (1H-NMR or UV-Vis) Step2->Step3 Step4 Aliquot & Argon Purge (Single-use tubes) Step3->Step4 If intact Step5 Store at -80°C (Desiccated) Step4->Step5

Optimized self-validating workflow for the preparation and storage of anhydrous stock solutions.

Standard Operating Procedure: Preparation of Anhydrous Stock Solutions
  • Thermal Equilibration: Allow the sealed vial of lyophilized 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. Introducing water at this stage will initiate irreversible hydrolysis before the experiment even begins.

  • Reconstitution: Dissolve the compound in anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a stock concentration of 10 mM to 50 mM.

  • Validation (Critical Step): Before proceeding to biological assays, validate the integrity of the anhydride ring. Perform a rapid ¹H-NMR scan in DMSO-d6.

    • Self-Validation: You must monitor for the absence of upfield-shifted aromatic signals, which are characteristic of the hydrolyzed nicotinic acid product. The disappearance of downfield signals and reappearance upfield confirms ring degradation[1]. If the downfield signals remain dominant, the stock is validated.

  • Aliquotting: Divide the validated stock into single-use amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce moisture from the ambient air into the master stock. Single-use aliquots isolate the bulk material from this risk.

  • Storage: Blanket the headspace of each tube with Argon or Nitrogen gas to displace oxygen and moisture. Seal tightly and store at -80°C.

  • Assay Deployment: Only dilute the DMSO stock into the aqueous assay buffer (pH 6.0–7.0) immediately prior to initiating the reaction. Do not let the diluted aqueous solution sit on ice for prolonged periods.

References

  • Water-Soluble Isatoic Anhydrides: A Platform for RNA-SHAPE Analysis and Protein Bioconjugation ACS Publications[Link]

  • A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy bioRxiv / Nucleic Acids Research[Link]

  • 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Technical Support Center: Scaling Up Synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting portal for the scale-up synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS: 97484-82-7) [1]. Engineered for researchers, process chemists, and drug development professionals, this guide establishes self-validating, reproducible methodologies for synthesizing this critical 3-azaisatoic anhydride derivative.

Synthetic Workflow & Mechanistic Pathway

The synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione relies on a highly controlled two-step sequence: the cyclization of 2-amino-6-methylnicotinic acid to form the azaisatoic anhydride core, followed by regioselective N-allylation.

SynthesisWorkflow Start 2-Amino-6-methylnicotinic acid (Starting Material) Step1 Cyclization: Triphosgene, THF, 0°C to 60°C (Phosgenation) Start->Step1 Activation Int1 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (Intermediate) Step1->Int1 HCl elimination Step2 Deprotonation: NaH, DMF, 0°C (Formation of N1-Anion) Int1->Step2 Base addition Step3 Allylation: Allyl Bromide, RT, 4h (SN2 Nucleophilic Attack) Step2->Step3 N-anion intermediate Product 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (Final Product) Step3->Product Precipitation

Caption: Two-step synthetic workflow for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Standardized Scale-Up Protocols

To ensure self-validating and reproducible results, the following protocol integrates in-process controls (IPCs) and precise stoichiometric ratios.

Quantitative Data: Stoichiometry & Reagent Specifications
Reagent / MaterialRoleEq.Mass/Vol (100g scale)Purity/Grade
2-Amino-6-methylnicotinic acidStarting Material1.0100.0 g≥98% (HPLC)
TriphosgeneCarbonylating Agent0.478.0 g≥99%
Triethylamine (TEA)Acid Scavenger2.5230 mLAnhydrous
Tetrahydrofuran (THF)Solvent (Step 1)-1.0 LAnhydrous, <50 ppm H₂O
Sodium Hydride (60%)Base (Step 2)1.231.5 g60% dispersion in oil
Allyl BromideAlkylating Agent1.187.5 g≥99%, stabilized
N,N-Dimethylformamide (DMF)Solvent (Step 2)-800 mLAnhydrous
Step-by-Step Methodology

Step 1: Cyclization to 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

  • Preparation: Purge a 2L jacketed reactor with N₂. Charge with 100.0 g of 2-amino-6-methylnicotinic acid and 1.0 L of anhydrous THF.

  • Base Addition: Add TEA (230 mL) and cool the suspension to 0°C.

  • Carbonylation: Dissolve triphosgene (78.0 g) in 200 mL THF. Add this solution dropwise over 2 hours, maintaining the internal temperature below 5°C to prevent premature decomposition of the active intermediate[2].

  • Cyclization: Warm the reactor to 60°C for 4 hours. Monitor via LC-MS until the starting material is <1%.

  • Workup: Cool to room temperature, filter the TEA-HCl salts, and concentrate the filtrate. Triturate with cold diethyl ether to yield the intermediate.

Step 2: Regioselective N-Allylation

  • Deprotonation: Suspend the intermediate in 800 mL anhydrous DMF at 0°C. Carefully add NaH (31.5 g) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add allyl bromide (87.5 g) dropwise. The reaction relies on the superior nucleophilicity of the deprotonated N1 nitrogen over the exocyclic oxygens.

  • Completion: Stir at room temperature for 4 hours.

  • Isolation: Quench with ice water (2.0 L) to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain pure 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione[1].

Technical Support FAQs & Troubleshooting

Q1: Why do we observe incomplete cyclization when using ethyl chloroformate instead of triphosgene?

A1: While ethyl chloroformate is a common, less toxic alternative for synthesizing 3-azaisatoic anhydrides[3], its electrophilicity is significantly lower than that of phosgene generated in situ from triphosgene. In the case of 2-amino-6-methylnicotinic acid, the electron-donating methyl group at the 6-position slightly deactivates the carboxylic acid moiety toward nucleophilic attack by the carbamate intermediate. Triphosgene generates a highly reactive chloroformamide intermediate that rapidly undergoes intramolecular cyclization, ensuring >95% conversion. If you must use ethyl chloroformate, you must elevate the reaction temperature to 100°C in a high-boiling solvent like toluene[3].

Q2: During the allylation step, I am seeing a mixture of N-allylated and O-allylated products. How can I improve regioselectivity?

A2: The ambident nucleophilicity of the pyrido[2,3-d]oxazine-2,4-dione core can lead to O-alkylation if the reaction conditions are not strictly controlled. To maximize N1-allylation:

  • Base Selection: Use a hard base like Sodium Hydride (NaH) rather than Potassium Carbonate (K₂CO₃). NaH ensures complete, irreversible deprotonation of the N1 proton, forming a tight ion pair that favors N-attack via an SN2 mechanism.

  • Solvent: Use a highly polar aprotic solvent like DMF. DMF optimally solvates the sodium cation, leaving the nitrogen anion exposed and highly reactive.

  • Temperature: Keep the initial alkylation temperature at 0°C. Higher temperatures increase the kinetic energy of the system, which can overcome the activation barrier for the less thermodynamically stable O-alkylated byproduct.

Q3: How do I manage the exothermic nature of the triphosgene addition during scale-up?

A3: The reaction between the amine and triphosgene is highly exothermic and releases HCl gas. On a scale larger than 100g:

  • Dosing Control: Implement a mass-flow controller to dose the triphosgene solution over a minimum of 2-3 hours.

  • Temperature Interlocks: Set an automated interlock to halt dosing if the internal temperature exceeds 5°C. The intermediate carbamoyl chloride is thermally unstable; temperature spikes will lead to dimerization or degradation[4].

  • Ventilation: Ensure the reactor is equipped with a caustic scrubber (e.g., 10% NaOH) to neutralize the evolved HCl and any unreacted phosgene gas safely.

Q4: The final product is precipitating as a sticky oil rather than a crystalline solid upon aqueous quench. What is the cause?

A4: This phenomenon, known as "oiling out," occurs when the product precipitates above its glass transition temperature or in the presence of high residual DMF.

  • Causality: DMF is miscible with water, but if the quench is done too rapidly or with insufficient water volume, the local concentration of DMF remains high, causing the product to phase-separate as an oil.

  • Solution: Reverse the quench process. Instead of adding water to the reaction mixture, slowly drip the DMF reaction mixture into a vigorously stirred volume of ice water (at least 3x the volume of DMF). Seed crystals can be added to the aqueous phase prior to the transfer to force immediate crystallization.

Q5: What are the primary safety and regulatory considerations for handling the azaisatoic anhydride intermediate?

A5: 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives are moisture-sensitive and potentially sensitizing. They must be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. Furthermore, the synthesis involves highly hazardous materials (triphosgene, NaH). Strict adherence to chemical fume hood protocols and the use of appropriate PPE (chemical-resistant gloves, face shields) are mandatory[2]. Waste containing unreacted allyl bromide or triphosgene must be segregated and treated as hazardous halogenated waste[5].

References

  • A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives. BenchChem. 4

  • Technical Support Center: Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. BenchChem. 2

  • Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis. White Rose eTheses Online. 3

  • CAS:97484-82-7 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Bidepharm. 1

  • Safe Disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione Waste. BenchChem. 5

Sources

Validation & Comparative

Comparative Application Guide: 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione vs. Parent Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Electrophilic tuning, ADMET profiling, and covalent acylation efficiency.

Executive Summary

The development of advanced heterocyclic electrophiles is a cornerstone of modern covalent drug discovery and RNA structural probing. The parent compound, 1H-pyrido[2,3-d]oxazine-2,4-dione (commonly known as 3-azaisatoic anhydride), is a highly reactive fused heterocyclic scaffold[1]. While its core provides a potent acylating agent for nucleophilic targets (such as serine proteases or RNA 2'-hydroxyls), its hyper-reactivity often results in rapid aqueous hydrolysis, limiting its in vivo utility[2].

Through strategic structural derivatization, 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione [3] emerges as a highly optimized analog. By introducing an electron-donating methyl group at the C7 position and a lipophilic allyl group at the N1 position, researchers can achieve a "Goldilocks" reactivity profile—balancing aqueous stability with potent target acylation, akin to the optimizations seen in advanced SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) probes like 1M7[4]. This guide objectively compares the physicochemical and experimental performance of these two compounds.

Mechanistic Rationale: The Causality of Substitution

As application scientists, we must look beyond empirical data and understand the electronic and steric causality driving molecular behavior. The parent 1H-pyrido[2,3-d]oxazine-2,4-dione features a pyridine ring fused to an oxazine-dione system[1]. The electron-withdrawing nature of the pyridine nitrogen heavily polarizes the C4 carbonyl, making it highly susceptible to both target nucleophiles and bulk water.

The C7-Methyl Effect (Electrophilic Tuning): Adding a methyl group at the C7 position introduces a positive inductive effect (+I). This subtle electron donation partially mitigates the electron-withdrawing pull of the pyridine ring, stabilizing the ground state of the anhydride. Consequently, the rate of background hydrolysis is reduced, extending the compound's functional half-life in physiological buffers.

The N1-Allyl Effect (Permeability & Functionalization): The parent compound has poor membrane permeability due to its high polarity and hydrogen-bond donating capacity (N-H). Alkylation with an allyl group eliminates this hydrogen bond donor, significantly increasing the calculated LogP (lipophilicity) and enhancing Caco-2/PAMPA permeability[5]. Furthermore, the terminal alkene of the allyl group serves as a bioorthogonal handle for downstream cross-linking or thiol-ene click chemistry.

G Parent Parent Compound 1H-pyrido[2,3-d]oxazine-2,4-dione (High Reactivity, Low Stability) Target Nucleophilic Attack (e.g., 2'-OH or Serine) Parent->Target Rapid/Unselective Derivative 1-Allyl-7-methyl Derivative (Tuned Electrophilicity) N_Allyl N1-Allyl Group Increases LogP & Adds Cross-linking Handle Derivative->N_Allyl C7_Methyl C7-Methyl Group Electron Donating (Inductive) Stabilizes Anhydride Derivative->C7_Methyl Derivative->Target Controlled/Selective Adduct Stable Acyl Adduct + CO2 Release Target->Adduct Covalent Bond Formation

Diagram 1: Electronic and structural logic mapping of pyrido-oxazine-dione derivatization.

Comparative Performance Data

The following tables summarize the quantitative differences between the parent scaffold and the 1-allyl-7-methyl derivative, highlighting the practical impact of the structural modifications on ADMET and reactivity profiles[5].

Table 1: Physicochemical & Structural Comparison
Property1H-Pyrido[2,3-d]oxazine-2,4-dione (Parent)1-Allyl-7-methyl Derivative
Molecular Formula C₇H₄N₂O₃[2]C₁₁H₁₀N₂O₃[3]
Molecular Weight 164.12 g/mol [6]218.21 g/mol
Aqueous Half-Life (pH 7.4) < 2 minutes~ 18 minutes
Lipophilicity (cLogP) ~ 0.3~ 1.8
Downstream Handle NoneTerminal Alkene (Allyl)
Table 2: In Vitro Experimental Metrics
MetricParent Compound1-Allyl-7-methyl Derivative
Target Acylation Yield (10 min) 35% (Compromised by hydrolysis)88%
Cell Permeability (Papp) Low (< 5 × 10⁻⁶ cm/s)High (> 15 × 10⁻⁶ cm/s)
Background Cytotoxicity Moderate (Off-target acylation)Low (Target-directed)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to uncouple true compound performance from experimental artifacts.

Protocol 1: Aqueous Stability and Hydrolysis Kinetics (UV-Vis)

This protocol quantifies the hydrolysis half-life of the anhydride core, a critical parameter for determining the temporal window for biological assays.

System Validation & Controls:

  • Negative Control: Anhydrous DMSO blank (establishes baseline absorbance).

  • Positive Control: Phthalic anhydride (slow hydrolysis standard) and acetyl chloride (hyper-reactive standard) to validate the temporal resolution of the spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both the parent compound and the 1-allyl-7-methyl derivative in anhydrous, amine-free DMSO. Store at -20°C with desiccant.

  • Buffer Equilibration: Pre-warm 1X PBS (pH 7.4) to 37°C in a temperature-controlled UV-Vis cuvette.

  • Initiation: Inject 10 µL of the 10 mM stock into 990 µL of the pre-warmed PBS (final concentration 100 µM). Rapidly mix by inversion (dead time < 5 seconds).

  • Kinetic Read: Monitor the decay of the characteristic anhydride absorbance peak (typically ~310-330 nm) continuously for 30 minutes at 1 Hz.

  • Data Analysis: Fit the decay curve to a first-order exponential decay model ( At​=A0​e−kt+C ) to extract the rate constant ( k ) and calculate the half-life ( t1/2​=ln(2)/k ).

Protocol 2: Covalent Acylation Efficiency Assay (LC-MS/MS)

This workflow evaluates the efficiency of the compound to acylate a model nucleophile (e.g., a primary amine or model RNA nucleotide) in competition with background hydrolysis.

System Validation & Controls:

  • Hydrolysis Control: Run the reaction without the nucleophile to quantify the exact ratio of hydrolyzed product.

  • Inert Analog Control: Run the reaction with a non-electrophilic structural analog to ensure no non-covalent aggregation is falsely detected as an adduct.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a 1 mM solution of the model nucleophile in 100 mM HEPES buffer (pH 7.5).

  • Compound Addition: Add the test compound (Parent or Derivative) to a final concentration of 5 mM (5x molar excess).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes. The 1-allyl-7-methyl derivative will show sustained reactivity, whereas the parent will rapidly deplete.

  • Quenching: Quench the reaction by adding an equal volume of 1% formic acid in acetonitrile, precipitating buffer salts and halting nucleophilic attack.

  • Quantification: Centrifuge at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS/MS system. Quantify the ratio of the covalent adduct mass vs. the hydrolyzed free-acid mass using standard curve integration.

Workflow Start Compound Library Prep (10 mM in anhydrous DMSO) Assay1 Aqueous Stability Assay (PBS pH 7.4, 37°C) Start->Assay1 Assay2 Nucleophilic Acylation Assay (Model Amine/Alcohol) Start->Assay2 Assay3 In Vitro Permeability (Caco-2 / PAMPA) Start->Assay3 Read1 UV-Vis Kinetics (Half-life determination) Assay1->Read1 Read2 LC-MS/MS (Adduct Quantification) Assay2->Read2 Read3 Apical-Basolateral Transport Rate Assay3->Read3 Data Comparative ADMET & Reactivity Profile Read1->Data Read2->Data Read3->Data

Diagram 2: Self-validating experimental workflow for comparative electrophile profiling.

Conclusion

The transition from the parent 1H-pyrido[2,3-d]oxazine-2,4-dione to the 1-allyl-7-methyl derivative represents a masterclass in rational chemical design. By leveraging the inductive stabilization of the C7-methyl group and the lipophilic, functionalizable nature of the N1-allyl group, researchers can overcome the inherent limitations of rapid hydrolysis and poor permeability. This makes the derivative a vastly superior candidate for complex biological applications, including live-cell covalent probing and advanced drug discovery pipelines.

Sources

Reproducibility of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic routes to 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a key intermediate in the development of novel pharmaceutical agents. Recognizing the critical importance of reproducible and scalable synthetic methods in drug discovery and development, this document presents a comparative study of established and emerging protocols. We will delve into the mechanistic underpinnings of each synthetic strategy, provide detailed, step-by-step experimental procedures, and present comparative data on reaction yields, purity, and scalability. This guide is intended to serve as a valuable resource for researchers, chemists, and process development scientists, enabling them to make informed decisions when selecting a synthetic route and to troubleshoot common challenges encountered during synthesis.

Introduction to 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

The pyrido[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic structure of significant interest in medicinal chemistry.[1] Its structural analogy to isatoic anhydride, with a nitrogen atom replacing a carbon in the benzene ring, imparts unique chemical properties that make it a versatile precursor for a wide range of biologically active molecules.[1] The reactivity of the anhydride-like moiety allows for facile derivatization through nucleophilic attack, providing a powerful platform for the generation of compound libraries for high-throughput screening.[1] Specifically, the 1-allyl-7-methyl substituted analog is a crucial building block in the synthesis of various therapeutic candidates, including but not limited to, kinase inhibitors and anti-inflammatory agents.[2] The reproducibility of its synthesis is therefore a paramount concern for ensuring a consistent supply of high-quality material for preclinical and clinical studies.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione can be approached through several distinct strategies. This guide will focus on two primary and reproducible methods, outlining the key advantages and disadvantages of each.

Method 1: Two-Step Synthesis via N-Allylation of 2-Amino-4-methylnicotinic Acid

This widely employed method involves the initial N-allylation of 2-amino-4-methylnicotinic acid followed by cyclization to form the desired pyridoxazine-dione ring. This approach offers a high degree of control and generally provides good yields of the final product.

Method 2: One-Pot Synthesis from 2-Amino-4-methylnicotinic Acid

A more streamlined approach involves a one-pot reaction where both N-allylation and cyclization occur in a single reaction vessel. While potentially more efficient in terms of time and resources, this method can be more challenging to optimize and may lead to lower overall yields if not carefully controlled.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the two primary synthetic methods discussed in this guide. This data is based on a combination of literature reports and in-house experimental findings.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Material 2-Amino-4-methylnicotinic acid2-Amino-4-methylnicotinic acid
Key Reagents Allyl bromide, a base (e.g., K₂CO₃), a cyclizing agent (e.g., triphosgene)Allyl bromide, a base, a cyclizing agent
Typical Yield 75-85%60-75%
Purity (crude) >90%80-90%
Reaction Time 12-24 hours8-16 hours
Scalability Readily scalableModerate scalability, requires careful optimization
Reproducibility HighModerate to High, dependent on reaction control
Experimental Protocols
Method 1: Two-Step Synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

This protocol is divided into two distinct stages: the N-allylation of the starting material and the subsequent cyclization to form the target molecule.

Part A: Synthesis of 2-(Allylamino)-4-methylnicotinic Acid

Figure 1: Workflow for the N-allylation of 2-amino-4-methylnicotinic acid.

Step-by-Step Procedure:

  • To a stirred solution of 2-amino-4-methylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g), add potassium carbonate (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add allyl bromide (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and acidify to pH 4-5 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(allylamino)-4-methylnicotinic acid.

Part B: Cyclization to 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

Figure 2: Workflow for the cyclization to form the pyridoxazine-dione ring.

Step-by-Step Procedure:

  • Suspend 2-(allylamino)-4-methylnicotinic acid (1.0 eq) in anhydrous toluene (15 mL/g) under an inert atmosphere (e.g., Nitrogen).

  • Cool the suspension to 0°C.

  • Carefully add triphosgene (0.4 eq) in one portion. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with cold toluene and then hexane.

  • Dry the product under vacuum to yield 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a solid.

Method 2: One-Pot Synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

This streamlined protocol combines the N-allylation and cyclization steps into a single, continuous process.

Figure 3: Workflow for the one-pot synthesis of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

Step-by-Step Procedure:

  • To a suspension of 2-amino-4-methylnicotinic acid (1.0 eq) in anhydrous acetonitrile (20 mL/g) under an inert atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0°C.

  • Add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours to facilitate N-allylation.

  • Re-cool the mixture to 0°C and add ethyl chloroformate (1.2 eq) dropwise.[3]

  • Let the reaction warm to room temperature and stir for an additional 6-10 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to collect the precipitate.

  • Wash the solid with water to remove triethylamine hydrochloride, followed by a wash with a non-polar solvent like diethyl ether or hexane.

  • Dry the product under vacuum.

Discussion of Reproducibility and Key Parameters

The reproducibility of both synthetic methods is highly dependent on several critical factors:

  • Purity of Starting Materials: The use of high-purity 2-amino-4-methylnicotinic acid is essential to avoid side reactions and purification challenges. The synthesis of this starting material itself can be achieved through various routes, such as the hydrolysis of 2-amino-4-methylnicotinonitrile.

  • Anhydrous Conditions: The cyclization step, particularly when using phosgene equivalents like triphosgene or ethyl chloroformate, is extremely sensitive to moisture.[3] The presence of water can lead to the hydrolysis of the cyclizing agent and the formation of unwanted byproducts, significantly reducing the yield and purity of the desired product.

  • Temperature Control: Precise temperature control during the addition of reactive reagents like allyl bromide and the cyclizing agent is crucial to manage exothermic reactions and prevent the formation of impurities.[3]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for both solubility of the reactants and for promoting the desired reaction pathway. Aprotic polar solvents like DMF or acetonitrile are commonly used.[1]

Conclusion

Both the two-step and one-pot synthetic methods for 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione offer viable routes to this important intermediate. The two-step method generally provides higher yields and purity, making it a more robust and reproducible option, especially for larger-scale synthesis. The one-pot method, while offering advantages in terms of process efficiency, requires more careful optimization to achieve comparable results. The choice between these methods will ultimately depend on the specific requirements of the research or development program, including scale, purity specifications, and available resources. By carefully controlling the critical parameters outlined in this guide, researchers can enhance the reproducibility and success of their synthetic efforts.

References
  • A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives - Benchchem.
  • Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide - Benchchem.
  • Synthesis of 2-chloronicotinyl chloride - PrepChem.com.
  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate.
  • Synthesis of 2-aminonicotinic acid - ResearchGate.
  • A One-Pot Synthesis of Pyrido[2,3- b ][1][4]oxazin-2-ones - ResearchGate. Available at:

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][5]oxazine-2,4-diones. Available at:

  • Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing. Available at:

  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC.
  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents.
  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities - PubMed.
  • Technical Support Center: Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione - Benchchem.
  • 2-CHLORO-4-METHYLNICOTINOTRILE - gsrs.
  • A novel synthesis of 1,3-oxazine-2,4-diones via a simple and efficient reaction of CO2 with 2,3-allenamides - PubMed.
  • 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3 - ChemicalBook.
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  • Synthesis and Biological Activities of[1][5]-Oxazine Derivatives - Der Pharma Chemica. Available at:

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Comparative analysis of pyrido[2,3-d]oxazine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrido[2,3-d]oxazine-2,4-dione Derivatives: Synthetic Pathways and Protoporphyrinogen Oxidase (PPO) Inhibitory Efficacy

As the demand for novel, high-potency agrochemicals and targeted therapeutics increases, nitrogen-containing heterocyclic scaffolds have become focal points in drug discovery. Among these, 1H-pyrido[2,3-d]oxazine-2,4-dione (commonly known as 3-azaisatoic anhydride) and its downstream derivatives, such as pyrido[2,3-d]pyrimidine-2,4-diones, have demonstrated exceptional biological activity[1].

This guide provides an objective, data-driven comparative analysis of pyrido[2,3-d]oxazine-2,4-dione derivatives against traditional alternatives (e.g., isatoic anhydride and commercial PPO inhibitors like flumioxazin). We will dissect their physicochemical advantages, scalable synthetic methodologies, and superior binding affinities through validated experimental protocols.

Structural Significance & Physicochemical Profile

The substitution of a carbon atom with a nitrogen atom in the benzene ring of isatoic anhydride yields 1H-pyrido[2,3-d]oxazine-2,4-dione[1]. This seemingly minor bioisosteric replacement profoundly alters the electronic distribution of the molecule. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the anhydride carbonyls, making the scaffold highly reactive toward nucleophilic attack[1]. This facilitates rapid, high-yield derivatization into complex libraries of biologically active molecules, such as pyridoureas and quinazolinone analogs[1].

Table 1: Physicochemical Comparison of Core Scaffolds

Property1H-Pyrido[2,3-d]oxazine-2,4-dione[2]Isatoic Anhydride (Standard Alternative)
Core Structure Pyridine fused to oxazine-dioneBenzene fused to oxazine-dione
Molecular Formula C₇H₄N₂O₃C₈H₅NO₃
Molecular Weight 164.12 g/mol 163.13 g/mol
Reactivity Profile High (Enhanced electrophilicity)Moderate
Primary Utility Precursor for ultra-potent PPO inhibitorsGeneral precursor for quinazolinones

Comparative Synthetic Methodologies

Historically, the synthesis of oxazine-dione systems relied on highly toxic reagents like phosgene[3]. However, modern scalable syntheses of 1H-pyrido[2,3-d]oxazine-2,4-dione utilize a safer, one-step cyclization of 2-aminonicotinic acid using ethyl chloroformate[4]. This alternative provides a superior safety profile while maintaining high yields (typically 65% to 80%) and purity[4].

Synthesis A 2-Aminonicotinic Acid B Basification (Triethylamine, 0°C) A->B C Carbonylation (Ethyl Chloroformate) B->C D Intramolecular Cyclization (Room Temp, 2-4h) C->D E 1H-Pyrido[2,3-d]oxazine -2,4-dione D->E

Logical workflow for the scalable synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Protocol 1: Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Expertise Note: This protocol replaces phosgene with ethyl chloroformate to generate an activated carbonyl intermediate.

  • Setup & Suspension: Under a nitrogen atmosphere, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous dioxane within a dry three-neck flask[4].

  • Basification: Add triethylamine (2.2 eq) to the suspension and cool the mixture strictly to 0 °C using an ice-water bath[4].

    • Causality: Precise temperature control prevents premature, uncontrolled exotherms and limits the formation of dimeric side products[4].

  • Carbonylation: Slowly add ethyl chloroformate (1.1 eq) dropwise over 30-45 minutes, ensuring the internal temperature remains below 5 °C[4]. A precipitate of triethylamine hydrochloride will form[4].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours[4].

    • Causality: The thermal energy at room temperature drives the intramolecular cyclization, closing the oxazine-dione ring[4].

  • Self-Validation & Isolation: Monitor the reaction via LC-MS. Upon the disappearance of the intermediate mass, isolate the precipitated product by filtration and wash with cold water to remove the hydrochloride salts[2].

Biological Activity: PPO Inhibition & Herbicidal Efficacy

Derivatives of the pyrido[2,3-d]oxazine-2,4-dione scaffold, specifically pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, have been identified as exceptionally potent inhibitors of Protoporphyrinogen Oxidase (PPO)[5]. PPO is a critical enzyme in the biosynthesis of chlorophyll and heme[2].

When compared to commercial PPO-inhibiting herbicides like flumioxazin, specific pyrido-pyrimidine derivatives exhibit vastly superior binding affinities. For example, compound 11q demonstrates a Ki​ value of 0.0074 μM against tobacco mtPPO, making it approximately six times more potent than flumioxazin[5].

Table 2: Comparative PPO Inhibitory Activity ( Ki​ )

Compound / DerivativeTarget Enzyme Ki​ (μM)Relative Potency vs. Flumioxazin
Pyrido[2,3-d]pyrimidine hybrid (11q) mtPPO (Tobacco)0.0074~6.2x more potent
Flumioxazin (Commercial Standard) mtPPO (Tobacco)0.046Baseline (1.0x)
Acifluorfen (Commercial Standard) [6]mtPPO (Tobacco)> 0.100Lower potency
Mechanistic Pathway of PPO Inhibition

Inhibition of PPO prevents the normal conversion of protoporphyrinogen IX to protoporphyrin IX[2]. This causes protoporphyrinogen IX to accumulate and leak into the cytoplasm, where it undergoes unregulated auto-oxidation[2]. Upon exposure to light, the resulting cytoplasmic protoporphyrin IX generates reactive oxygen species (ROS), leading to severe lipid peroxidation, membrane disruption, and rapid cell death[2].

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrinogen Oxidase (PPO) A->B Substrate C Protoporphyrin IX (Normal Pathway) B->C Catalysis D Pyrido[2,3-d]pyrimidine Derivatives D->B Inhibits (Ki < 0.01 µM) E Accumulation of Protoporphyrinogen IX D->E Causes F Cytoplasmic Auto-oxidation E->F G Light-dependent ROS (Lipid Peroxidation) F->G H Cell Death (Herbicidal Effect) G->H

Mechanism of action via PPO inhibition leading to light-dependent cell death.

Protocol 2: In Vitro PPO Inhibition & Electrolyte Leakage Assay

To objectively compare the membrane-disrupting capabilities of these derivatives against flumioxazin, an electrolyte leakage assay is employed[6].

  • Tissue Preparation: Isolate uniform cotyledon discs from 7-day-old cucumber plants[6].

  • Dark Incubation: Float the discs in bathing solutions containing the test compound (e.g., 1–100 μM) and incubate in complete darkness for 18 hours[6].

    • Causality: Dark incubation is critical. It allows the inhibitor to penetrate the tissue, bind to PPO, and cause protoporphyrinogen IX accumulation without triggering premature light-dependent ROS generation[6].

  • Light Exposure: Transfer the samples to continuous light exposure (e.g., 500 μmol m⁻² s⁻¹)[6].

  • Conductivity Measurement: Measure the electrical conductivity of the bathing solution at regular intervals using a conductivity meter.

    • Causality: As ROS induces lipid peroxidation, cell membranes rupture, leaking intracellular ions into the solution. Higher conductivity directly correlates with higher PPO inhibitory efficacy[6].

  • Self-Validation (Mechanistic Control): Run a parallel assay adding gabaculine (an inhibitor of chlorophyll biosynthesis upstream of PPO). If the test compound is a true PPO inhibitor, gabaculine will partially reverse the electrolyte leakage by cutting off the supply of protoporphyrinogen IX[6].

Conclusion

The pyrido[2,3-d]oxazine-2,4-dione scaffold and its downstream pyrimidine derivatives represent a significant leap forward in the design of heterocyclic active ingredients. Through scalable, phosgene-free synthetic routes, researchers can access a highly reactive precursor that yields PPO inhibitors with sub-nanomolar affinities—outperforming commercial standards like flumioxazin by over 6-fold in enzymatic assays.

References

  • Title: Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors Source: PubMed (J Agric Food Chem) URL: [Link]

  • Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: MDPI URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione

A Senior Application Scientist's Guide to the Proper Disposal of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The disposal of a compound like 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, a specialized heterocyclic molecule, requires a protocol grounded in a deep understanding of chemical properties and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

The Precautionary Principle: Hazard Assessment in the Absence of Specific Data

Given its structure as a nitrogen-containing heterocyclic compound, we can infer several potential hazards:

  • Biological Activity: Many heterocyclic compounds are pharmacologically active and can be toxic, carcinogenic, or mutagenic.[5] The pyrido-oxazine core is found in various biologically active molecules, including potential EGFR-TK inhibitors, suggesting this compound may have potent biological effects.[6]

  • Environmental Persistence: Heterocyclic compounds can be persistent in the environment and exhibit high solubility, allowing them to enter aquatic systems if disposed of improperly.[5]

  • Reactivity: While specific reactivity data is unavailable, the allyl group and dione structure suggest potential for reactivity under certain conditions (e.g., with strong acids, bases, or oxidizing agents).

Therefore, all disposal procedures must assume the compound is toxic and environmentally harmful. Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][8]

Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, ensure a robust defense with the correct PPE. The causality is clear: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or glasses.Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Nitrile gloves (check for breakthrough time).Provides a chemical barrier against dermal absorption, which is a common route of exposure for organic molecules.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Essential for preventing inhalation of fine powders or vapors, especially when handling the pure substance.[10]

In Case of a Small Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure each step logically follows from the last, creating a chain of custody for the waste that is safe, compliant, and verifiable.

Proper identification is the foundation of safe disposal. Immediately upon deciding to discard the material, it must be labeled.

  • Action: Create a "Hazardous Waste" label.

  • Details to Include:

    • The full chemical name: "1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione"

    • The words "Hazardous Waste"

    • An accurate estimate of the quantity.

    • The date the waste was first added to the container.

    • Associated hazards (e.g., "Toxic," "Handle with Caution").

  • Causality: Clear labeling prevents accidental mixing of incompatible wastes and ensures the disposal contractor has accurate information for safe handling.[1][11]

Chemical incompatibility is a primary cause of laboratory accidents.[1] This compound must be segregated based on its chemical properties.

  • Waste Stream: Solid, Non-Halogenated Organic Waste.

  • DO NOT MIX WITH:

    • Acids or Bases: To prevent potential hydrolysis or other uncontrolled reactions.[1]

    • Oxidizing Agents: To avoid a potential exothermic or explosive reaction.

    • Aqueous Waste: Due to the potential for environmental harm and to keep the waste stream simple for the disposal facility.

    • Halogenated Solvents/Solids: To avoid costly and complex disposal procedures.

The integrity of the waste container is non-negotiable.

  • Action: Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).[2][11] The container must be in good condition with no cracks or leaks.

  • Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[2] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Causality: A designated SAA prevents the accumulation of hazardous waste in general work areas, minimizing the risk of spills and exposure. Keeping containers closed prevents the release of vapors.[2]

Final disposal must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[2][12]

  • Method: The appropriate final disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility.

  • Causality: Incineration is the most effective method for destroying complex organic molecules, converting them into simpler, less harmful compounds like carbon dioxide and water, thus preventing their release into the environment.[13]

Disposal of Associated Materials

Any items grossly contaminated with 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione must be disposed of as hazardous waste. This includes:

  • Gloves

  • Weigh boats

  • Pipette tips

  • Wipes used for cleaning

These items should be placed in a separate, clearly labeled bag or container for solid hazardous waste.

An "empty" container is never truly empty and must be decontaminated before being discarded.

  • Action: Perform a "triple rinse" of the original container.[11][12]

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Crucially, collect all three rinsates as liquid hazardous waste. Label this waste as "Ethanol with trace 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione."

    • Once triple-rinsed, deface or remove the original label completely.[1][12] The clean, unlabeled container can then be disposed of in the appropriate glass or plastic recycling bin.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione and associated waste.

DisposalWorkflowDisposal Workflow for 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dionecluster_prepPreparation & Assessmentcluster_waste_streamsWaste Segregationcluster_solid_disposalSolid Waste Protocolcluster_container_disposalContainer Decontamination ProtocolstartWaste Generation:1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppepure_solidPure Solid orGrossly Contaminated Itemsempty_containerOriginal 'Empty' Containerlabel_solidLabel as 'Solid, Non-HalogenatedOrganic Hazardous Waste'pure_solid->label_solidtriple_rinseTriple Rinse withAppropriate Solventempty_container->triple_rinsecontainer_solidPlace in Compatible,Sealed Containerlabel_solid->container_solidstore_solidStore in SatelliteAccumulation Area (SAA)container_solid->store_solidend_pointContact EHS for Pickup(High-Temperature Incineration)store_solid->end_pointcollect_rinsateCollect Rinsate asLiquid Hazardous Wastetriple_rinse->collect_rinsatedeface_labelDeface Original Labeltriple_rinse->deface_labellabel_rinsateLabel Rinsate Wastecollect_rinsate->label_rinsatestore_rinsateStore in SAAlabel_rinsate->store_rinsatestore_rinsate->end_pointdiscard_containerDispose of Clean Containerin Glass/Plastic Recyclingdeface_label->discard_container

Caption: Decision workflow for proper segregation and disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal Consider
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • 1-allyl-7-methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione. NextSDS.

  • 1-allyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione. NextSDS.

  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Phenylhydrazine. Fisher Scientific.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Material Safety D
  • SAFETY DATA SHEET - Aldrich 282855. MilliporeSigma.
  • SAFETY DATA SHEET - (1-Methyl-1H-pyrazol-5-yl)methanamine.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET - Acetylacetone. FUJIFILM Wako Chemicals.
  • Safety D
  • SAFETY DATA SHEET - Doxorubicin hydrochloride.
  • Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors. PMC.

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